molecular formula C9H11N3 B047044 1-(6-methyl-1H-benzimidazol-2-yl)methanamine CAS No. 115087-90-6

1-(6-methyl-1H-benzimidazol-2-yl)methanamine

Cat. No.: B047044
CAS No.: 115087-90-6
M. Wt: 161.2 g/mol
InChI Key: DTGZSWYLXQOOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-methyl-1H-benzimidazol-2-yl)methanamine is a versatile benzimidazole-derived building block of significant interest in medicinal chemistry and drug discovery research. This compound features a primary amine functional group attached to the 2-position of a 6-methyl-benzimidazole scaffold, making it a privileged structure for the synthesis of more complex molecules. Its primary research value lies in its role as a key intermediate for the development of novel pharmacologically active compounds, particularly as a potential ligand for various enzyme systems and receptors. Researchers utilize this amine-functionalized heterocycle to construct small-molecule libraries targeting a range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The benzimidazole core is known to interact with biological targets such as kinases, GPCRs, and viral polymerases, while the methylamine side chain provides a synthetic handle for further derivatization via amide bond formation, reductive amination, or urea/thiourea synthesis. This compound is supplied exclusively for laboratory research purposes to support the development of new chemical entities and biological probes.

Properties

IUPAC Name

(6-methyl-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGZSWYLXQOOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358920
Record name 1-(6-Methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115087-90-6
Record name 1-(6-Methyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a proposed synthesis and comprehensive characterization of the novel compound 1-(6-methyl-1H-benzimidazol-2-yl)methanamine. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides a plausible and detailed experimental protocol for the synthesis of the title compound, based on established chemical principles for benzimidazole formation. Furthermore, it presents predicted characterization data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), derived from the analysis of structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and development of new benzimidazole-based therapeutic agents.

Introduction

Benzimidazoles are a class of heterocyclic aromatic compounds consisting of a fusion of benzene and imidazole rings. The benzimidazole scaffold is a key structural motif in a variety of biologically active molecules and approved drugs. The versatility of the benzimidazole ring system, with its ability to interact with a range of biological targets, has led to its exploration in the development of antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The target molecule, this compound, incorporates a methyl group on the benzene ring and an aminomethyl substituent at the 2-position of the imidazole ring, features that may confer specific biological activities. This guide outlines a proposed synthetic route and predicted analytical data for this compound, providing a roadmap for its laboratory preparation and characterization.

Proposed Synthesis

The synthesis of this compound can be achieved through the condensation reaction of 4-methyl-1,2-phenylenediamine with glycine. This method is a variation of the well-established Phillips-Ladenburg reaction for benzimidazole synthesis. The reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration to form the benzimidazole ring.

Reaction Scheme

The proposed two-step synthesis involves the initial protection of the amino group of glycine, followed by condensation with 4-methyl-1,2-phenylenediamine and subsequent deprotection. A more direct, one-pot approach using glycine is also described.

Scheme 1: Proposed Synthesis of this compound

Synthesis_Scheme cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Work-up cluster_4 Product 4-methyl-1,2-phenylenediamine 4-Methyl-1,2-phenylenediamine Reaction_Node Condensation (e.g., Reflux in 4M HCl) 4-methyl-1,2-phenylenediamine->Reaction_Node Glycine Glycine Glycine->Reaction_Node Intermediate_Node Dihydrochloride Salt (in situ) Reaction_Node->Intermediate_Node Workup_Node Neutralization (e.g., NH4OH) Intermediate_Node->Workup_Node Product_Node This compound Workup_Node->Product_Node

Caption: Proposed reaction scheme for the synthesis of the target compound.

Experimental Protocol

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Glycine

  • Hydrochloric acid (4 M)

  • Ammonium hydroxide solution (concentrated)

  • Ethanol

  • Activated carbon

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (0.1 mol) and glycine (0.1 mol).

  • Acid-Catalyzed Condensation: Add 100 mL of 4 M hydrochloric acid to the flask. The mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Decolorization: After the reaction is complete, allow the mixture to cool to room temperature. Add a small amount of activated carbon and heat the mixture to boiling for 10 minutes to decolorize the solution.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Neutralization and Precipitation: Cool the filtrate in an ice bath. Slowly add concentrated ammonium hydroxide solution with constant stirring until the solution is alkaline (pH ~9-10). The free base of this compound will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be recrystallized from ethanol-water to afford the pure compound.

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

Predicted Characterization Data

The following characterization data are predicted based on the structure of this compound and spectral data from analogous compounds.

Physical Properties
PropertyPredicted Value
Molecular Formula C9H11N3
Molecular Weight 161.21 g/mol
Appearance Off-white to light brown solid
Melting Point 180-190 °C (decomposes)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Spectroscopic Data

3.2.1. 1H NMR Spectroscopy

The predicted 1H NMR spectrum would exhibit signals corresponding to the aromatic protons of the benzimidazole ring, the methylene protons of the aminomethyl group, the amine protons, the imidazole N-H proton, and the methyl group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.3br s1HImidazole N-H
~7.4s1HAr-H (H-4)
~7.3d1HAr-H (H-7)
~7.0d1HAr-H (H-5)
~4.0s2H-CH2-NH2
~2.4s3H-CH3
~2.1br s2H-NH2
Solvent: DMSO-d6

3.2.2. 13C NMR Spectroscopy

The predicted 13C NMR spectrum would show signals for the carbon atoms of the benzimidazole core, the aminomethyl group, and the methyl group.

Chemical Shift (δ, ppm)Assignment
~154C=N (C-2)
~140Aromatic C (quaternary)
~135Aromatic C (quaternary)
~132Aromatic C (C-6)
~123Aromatic CH (C-5)
~115Aromatic CH (C-4)
~112Aromatic CH (C-7)
~45-CH2-NH2
~21-CH3
Solvent: DMSO-d6

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for N-H stretching, C-H stretching, C=N stretching, and aromatic C=C stretching.

Wavenumber (cm-1)Assignment
3300-3450 (broad)N-H stretching (amine and imidazole)
3000-3100Aromatic C-H stretching
2850-2960Aliphatic C-H stretching
~1625C=N stretching (imidazole)
1500-1600Aromatic C=C stretching
~1450C-N stretching

3.2.4. Mass Spectrometry (MS)

Mass spectrometry is expected to show the molecular ion peak corresponding to the molecular weight of the compound.

m/zAssignment
161[M]+ (Molecular ion)
146[M - NH]+
132[M - CH2NH2]+

Experimental Workflow and Logic

The following diagrams illustrate the proposed experimental workflow for the synthesis and characterization of this compound.

Experimental_Workflow Start Start: Reagents Condensation Acid-Catalyzed Condensation Start->Condensation 4-methyl-1,2-phenylenediamine + Glycine + HCl Workup Aqueous Work-up & Neutralization Condensation->Workup Reaction Mixture Purification Recrystallization Workup->Purification Crude Product Characterization Spectroscopic Characterization Purification->Characterization Purified Product End Pure Product Characterization->End Data Analysis

Caption: Overview of the synthetic and analytical workflow.

Characterization_Logic Product This compound NMR NMR (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Proton & Carbon Environment IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Weight

Caption: Logic for structural confirmation via spectroscopic methods.

Conclusion

This technical guide provides a comprehensive, albeit proposed, framework for the synthesis and characterization of this compound. The detailed experimental protocol, based on established synthetic methodologies for benzimidazoles, offers a practical starting point for its laboratory preparation. The predicted spectroscopic data, derived from the analysis of structurally related compounds, will be invaluable for the confirmation of the target molecule's structure. This document is intended to facilitate further research into this and other novel benzimidazole derivatives, potentially accelerating the discovery of new therapeutic agents. Researchers are advised to exercise standard laboratory safety precautions and to confirm all experimental results with appropriate analytical techniques.

Spectroscopic and Synthetic Profile of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-(6-methyl-1H-benzimidazol-2-yl)methanamine. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document presents a detailed analysis based on structurally related benzimidazole derivatives. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, detailed experimental protocols for the synthesis and spectroscopic characterization of this compound class are provided. Visualizations of the proposed synthetic workflow and analytical characterization process are rendered using Graphviz to facilitate a deeper understanding of the molecular structure and its verification. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzimidazole-based compounds in drug discovery and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of published data for analogous compounds, including 2-methyl-1H-benzimidazole and 2-(aminomethyl)benzimidazole.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.30br s1HN1-H
~7.40s1HC4-H
~7.35d, J ≈ 8.0 Hz1HC7-H
~6.95d, J ≈ 8.0 Hz1HC5-H
~4.00s2H-CH₂-NH₂
~3.50br s2H-NH₂
~2.40s3H-CH₃
Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~154.0C2
~139.0C7a
~135.0C3a
~131.0C6
~123.0C5
~118.0C7
~111.0C4
~45.0-CH₂-
~21.5-CH₃
Predicted Infrared (IR) Spectral Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H stretching (imidazole and amine)
3050 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching (-CH₃ and -CH₂-)
1620 - 1600MediumC=N stretching (imidazole)
1590 - 1570MediumN-H bending (amine)
1480 - 1440StrongAromatic C=C stretching
820 - 800StrongC-H out-of-plane bending (aromatic)
Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative IntensityAssignment
161High[M]⁺ (Molecular Ion)
146Medium[M - NH]⁺
145High[M - NH₂]⁺
132High[M - CH₂NH]⁺
118Medium[145 - HCN]⁺
91Medium[118 - HCN]⁺

Experimental Protocols

The following sections detail generalized protocols for the synthesis and spectroscopic characterization of this compound.

Proposed Synthesis

A plausible synthetic route involves the condensation of 4-methyl-1,2-phenylenediamine with glycine. A microwave-assisted method is proposed for its efficiency.[1]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Glycine

  • 5-6 M Hydrochloric Acid

  • Sodium Bicarbonate (or other suitable base)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 4-methyl-1,2-phenylenediamine (1 equivalent), glycine (1.5-2.5 equivalents), and 5-6 M HCl.[1]

  • Seal the vessel and subject the mixture to microwave irradiation. The power and duration should be optimized, but a starting point could be intermittent irradiation at 120-280W for a total of 40-60 minutes.[1]

  • After cooling, dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Reactant1 4-methyl-1,2- phenylenediamine Microwave Microwave-assisted Condensation in HCl Reactant1->Microwave Reactant2 Glycine Reactant2->Microwave Neutralize Neutralization (NaHCO3) Microwave->Neutralize Extract Extraction (Ethyl Acetate) Neutralize->Extract Purify Purification (Chromatography) Extract->Purify Product 1-(6-methyl-1H-benzimidazol- 2-yl)methanamine Purify->Product

Proposed synthesis workflow for this compound.
NMR Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample in a clean, dry agate mortar and pestle.[2]

  • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[2]

  • Gently mix the sample and KBr until a homogeneous powder is obtained.[2]

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[3][4]

  • Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.[3]

Data Acquisition:

  • Record the spectrum in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

  • Introduce a small amount of the sample into the ion source, either via a direct insertion probe for solid samples or after volatilization for gas chromatography-mass spectrometry (GC-MS) analysis.[5]

Data Acquisition:

  • Bombard the sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[6][7]

  • Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer.

  • Detect the ions to generate the mass spectrum.

Spectroscopic_Characterization cluster_sample Purified Compound cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_confirmation Confirmation Sample 1-(6-methyl-1H-benzimidazol- 2-yl)methanamine NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) Functional Groups IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Logical workflow for the spectroscopic characterization of the target compound.

Potential Biological Activity

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9][10] The structural motif of 2-aminomethyl benzimidazole, in particular, has been investigated for its potential as tyrosine kinase inhibitors, suggesting that the title compound could be of interest in cancer research.[4] Further studies have implicated benzimidazole derivatives as myeloperoxidase inhibitors, which could be relevant for inflammatory diseases.[11] The specific biological profile of this compound would require dedicated screening and in vitro/in vivo studies.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the novel compound this compound. While direct experimental verification is pending, the data herein, derived from closely related and well-characterized analogs, offers a robust starting point for researchers. The proposed synthetic and analytical workflows are based on established and reliable methodologies in organic chemistry. It is anticipated that this guide will facilitate further research into this and similar benzimidazole derivatives, accelerating their potential application in medicinal chemistry and other scientific disciplines.

References

An In-depth Technical Guide to 1-(6-methyl-1H-benzimidazol-2-yl)methanamine: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from closely related analogs to provide a thorough understanding of its characteristics and potential applications.

Chemical Identity and Physical Properties

This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds. The structure consists of a benzene ring fused to an imidazole ring, with a methyl group at the 6-position of the benzene ring and a methanamine group at the 2-position of the imidazole ring. While specific experimental data for the title compound are scarce, the properties of related compounds provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)2-(Aminomethyl)benzimidazole dihydrochloride[1]N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine[2]
Molecular Formula C₉H₁₁N₃C₈H₉N₃ · 2HClC₁₀H₁₃N₃
Molecular Weight 161.21 g/mol 220.10 g/mol 175.23 g/mol [2]
Physical State Solid (Predicted)SolidSolid[2]
Melting Point Not available264 °C (decomposes)[1]Not available
Boiling Point Not availableNot availableNot available
Solubility Not availableNot availableEnhanced solubility suggested due to N-methyl group[2]
pKa Not availableNot availableNot available

Synthesis and Characterization

A plausible synthetic route for this compound involves the condensation of 4-methyl-1,2-phenylenediamine with an appropriate glycine derivative. A general experimental protocol, adapted from known benzimidazole synthesis procedures, is provided below.

Proposed Synthesis Workflow

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Reduction 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Reaction Reaction 4-methyl-1,2-phenylenediamine->Reaction Glycine derivative Glycine derivative Glycine derivative->Reaction Intermediate Intermediate Reaction->Intermediate Reduction Reduction Intermediate->Reduction Reducing agent Reducing agent Reducing agent->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of Benzimidazole Derivatives

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • N-protected glycine (e.g., N-Boc-glycine or N-Cbz-glycine)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Solvent (e.g., DMF, DCM)

  • Acid for deprotection (e.g., TFA for Boc, H₂/Pd for Cbz)

  • Reducing agent (e.g., LiAlH₄)

Procedure:

  • Amide Coupling: Dissolve 4-methyl-1,2-phenylenediamine and N-protected glycine in an appropriate solvent. Add the coupling agent and organic base and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Cyclization: The resulting amide can be cyclized to the benzimidazole ring, often with heating or under acidic conditions.

  • Deprotection: Remove the protecting group from the amine to yield the intermediate 2-(aminomethyl)-6-methyl-1H-benzimidazole.

  • Work-up and Purification: After completion of the reaction, the mixture is worked up by extraction and purified by column chromatography or recrystallization to obtain the final product.

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques.

Table 2: Expected Spectral Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzimidazole ring, a singlet for the methyl group, and signals for the methanamine protons. The chemical shifts would be influenced by the solvent and the electronic environment.
¹³C NMR Resonances for the carbon atoms of the benzimidazole core, the methyl group, and the methanamine carbon.
FT-IR Characteristic peaks for N-H stretching (amine and imidazole), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the benzimidazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (161.21 m/z for [M+H]⁺).

Biological Activity and Potential Applications

Benzimidazole derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The specific biological profile of this compound is not well-documented, but related compounds have shown promising activity.

Anticancer Potential

A closely related analog, N-methyl-1-(6-methyl-1H-benzimidazol-2-yl)methanamine, has been suggested to have potential as an anti-cancer agent.[2] It is proposed to act by inhibiting the binding of the p34 protein to the NEDD4-1 protein, an interaction that can be involved in cell proliferation and survival pathways.[2]

Furthermore, a series of newly designed 2-(aminomethyl)benzimidazole derivatives have been investigated as potential tyrosine kinase inhibitors.[5][6] Receptor tyrosine kinases are often overexpressed in various cancers, making them a key target for cancer therapy.[5][6] This suggests that this compound could also exhibit inhibitory activity against these enzymes.

G Compound This compound Inhibition Inhibition Compound->Inhibition p34_NEDD4_1 p34/NEDD4-1 Interaction Cell_Proliferation Cancer Cell Proliferation p34_NEDD4_1->Cell_Proliferation Tyrosine_Kinase Tyrosine Kinase Tyrosine_Kinase->Cell_Proliferation Inhibition->p34_NEDD4_1 Inhibits Inhibition->Tyrosine_Kinase Inhibits

Caption: Potential anticancer mechanisms of action.

Other Potential Pharmacological Activities

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a multitude of therapeutic applications.[3][4] These include roles as antimicrobial, antiviral, and anti-inflammatory agents. Further investigation is required to determine if this compound exhibits any of these activities.

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery and development. While experimental data for this specific compound is limited, the known properties and biological activities of its analogs suggest that it may possess valuable pharmacological properties, particularly in the area of oncology. The synthetic pathway proposed in this guide provides a framework for its preparation, which would enable more detailed characterization and biological evaluation. Further research into this and related compounds is warranted to fully elucidate their therapeutic potential.

References

An In-Depth Technical Guide to 1-(6-methyl-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine, a benzimidazole derivative of interest in medicinal chemistry. This document covers its chemical identity, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological activities based on related compounds.

Chemical Identity and Properties

The nomenclature and key identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: (6-methyl-1H-benzo[d]imidazol-2-yl)methanamine

Synonyms:

  • 2-(Aminomethyl)-6-methyl-1H-benzimidazole

  • (6-Methyl-1H-benzimidazol-2-yl)methanamine

Chemical Structure: Chemical structure of this compound

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₉H₁₁N₃-
Molecular Weight161.21 g/mol -
XLogP31.2Predicted
Hydrogen Bond Donor Count2Predicted
Hydrogen Bond Acceptor Count3Predicted
Rotatable Bond Count2Predicted

Synthesis

A plausible and efficient method for the synthesis of this compound is through the condensation of 4-methyl-1,2-phenylenediamine with glycine. This reaction is a well-established method for the formation of the 2-aminomethyl-benzimidazole scaffold. The use of microwave irradiation can significantly reduce reaction times and improve yields.

General Reaction Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Product This compound 4-methyl-1,2-phenylenediamine->Product + Glycine Glycine Glycine Catalyst HCl Catalyst->Product Solvent Water Solvent->Product Energy Microwave Irradiation Energy->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar benzimidazole derivatives.[1]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Glycine

  • 5-6 M Hydrochloric acid (HCl)

  • Ammonia solution

  • Ethanol

  • Activated carbon

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and glycine (1.5-2.5 eq).

  • Acidification: Add 5-6 M HCl to the mixture.

  • Microwave Irradiation: Subject the reaction mixture to intermittent microwave irradiation (e.g., 120-280 W) for a total of 10-15 minutes, with cooling intervals to prevent excessive pressure buildup.

  • Work-up: After cooling, a solid precipitate of the dihydrochloride salt will form. Filter the solid and wash with cold absolute ethanol.

  • Purification of the Salt: Recrystallize the crude product from ethanol to obtain pure this compound dihydrochloride.

  • Free Base Formation: Dissolve the purified dihydrochloride salt in water and adjust the pH to 8-9 with an ammonia solution.

  • Isolation: Cool the solution to 3-5 °C to facilitate complete crystallization of the free base. Filter the precipitate, wash with cold water, and dry under vacuum.

  • Final Purification: Recrystallize the free base from an ethanol/water mixture to yield the final product.

Table 2: Expected Yield and Characterization Data

ParameterExpected Value
Yield60-80%
AppearanceOff-white to light brown solid
Melting PointNot available
¹H NMRPeaks corresponding to aromatic, methyl, and aminomethyl protons
¹³C NMRPeaks corresponding to benzimidazole and methyl carbons
Mass Spectrometry[M+H]⁺ peak at m/z = 162.10

Potential Biological Activity

While specific biological data for this compound is limited in publicly available literature, the benzimidazole scaffold is a well-known pharmacophore with a broad spectrum of activities.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit significant antimicrobial properties. The mechanism of action often involves the inhibition of microbial growth by interfering with essential cellular processes. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

Anticancer Activity

Numerous benzimidazole-containing compounds have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include:

  • Inhibition of tubulin polymerization

  • Induction of apoptosis

  • Inhibition of key signaling pathways involved in cell proliferation and survival

The presence of the 6-methyl group and the 2-aminomethyl substituent on the benzimidazole core of the target molecule makes it a candidate for investigation in various cancer cell lines.

Experimental Workflow for Biological Screening

Biological_Screening_Workflow Start Synthesized Compound (this compound) Primary_Screening Primary Screening (e.g., Antimicrobial, Cytotoxicity) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., MIC determination, IC50 on cancer cell lines) Hit_Identification->Secondary_Assays Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive Mechanism_of_Action Mechanism of Action Studies (e.g., Target identification, Pathway analysis) Secondary_Assays->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization

Caption: A general workflow for the biological evaluation of the synthesized compound.

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery. The synthetic route presented here offers a practical approach for its preparation. Based on the known pharmacology of the benzimidazole scaffold, this compound warrants screening for a range of biological activities, particularly as an antimicrobial and anticancer agent. Further research is required to fully elucidate its pharmacological profile and mechanism of action.

References

The Multifaceted Biological Activities of Novel Benzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry due to its diverse and potent biological activities.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, making it a focal point in the development of new therapeutic agents.[3][4] This technical guide provides an in-depth overview of the recent advancements in the biological activities of novel benzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The guide details the mechanisms of action, summarizes quantitative data, outlines key experimental protocols, and visualizes complex biological pathways and workflows.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[5][6][7] These mechanisms include the disruption of microtubule polymerization, inhibition of key signaling pathways, intercalation with DNA, and induction of apoptosis.[3][5][8]

Mechanisms of Anticancer Action

1.1.1. Tubulin Polymerization Inhibition: A well-established mechanism of action for several benzimidazole derivatives is the inhibition of tubulin polymerization.[9][10] By binding to the colchicine site of β-tubulin, these compounds disrupt the formation and dynamics of microtubules, which are essential for mitotic spindle formation and cell division.[5][11] This disruption leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[8][10] Mebendazole and albendazole are classic examples of benzimidazole-based anthelmintics that exhibit potent anticancer activity through this mechanism.[5]

1.1.2. Kinase Inhibition and Cell Cycle Arrest: Novel benzimidazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.[5][12] By targeting these enzymes, they can induce cell cycle arrest, often in the G1 phase.[5] Furthermore, some derivatives interfere with critical signaling pathways like the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer.[5]

1.1.3. DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[3][13][14] Additionally, these compounds can act as topoisomerase inhibitors, preventing the unwinding of DNA and leading to catastrophic DNA damage and cell death.[3]

1.1.4. Targeting Telomeric G-quadruplexes: A novel and promising strategy involves the stabilization of G-quadruplex structures in telomeric DNA by benzimidazole derivatives.[15] This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the replicative immortality of cancer cells.[15]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel benzimidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Oxetanyl Substituted Benzimidazole (Compound 18)Prostate, Lung, Ovarian0.9 - 3.8[16]
Benzimidazole derivative 7nSK-Mel-28 (Melanoma)2.55 - 17.89[10][17]
Benzimidazole derivative 7uSK-Mel-28 (Melanoma)2.55 - 17.89[10][17]
Indazole analogue 12bA2780S (Ovarian)0.0062[11]
Indazole analogue 12bA2780/T (Paclitaxel-resistant Ovarian)0.0097[11]
Pyrazole-benzimidazole derivative 10a (AURKA/B inhibitor)-AURKA: 0.0289, AURKB: 0.0022[12]
Mebendazole (MBZ)DMG (Diffuse Midline Glioma)0.102 - 0.958[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[18]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle used to dissolve the compound.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilization solution (e.g., DMSO or isopropanol) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[19][20]

Signaling Pathway and Workflow Diagrams

anticancer_mechanisms cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Benzimidazole Benzimidazole Derivatives DNA DNA Benzimidazole->DNA Intercalation Topoisomerase Topoisomerase Benzimidazole->Topoisomerase Inhibition G4 Telomeric G-quadruplex Benzimidazole->G4 Stabilization Tubulin β-Tubulin Benzimidazole->Tubulin Inhibition Kinases Oncogenic Kinases (CDKs, etc.) Benzimidazole->Kinases Inhibition Proliferation Inhibition of Proliferation DNA->Proliferation Topoisomerase->DNA Telomerase Telomerase G4->Telomerase Inhibition Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest Cell Cycle Arrest (G2/M, G1) Microtubules->CellCycleArrest PI3K_AKT PI3K/AKT Pathway Kinases->PI3K_AKT MAPK MAPK Pathway Kinases->MAPK PI3K_AKT->Proliferation MAPK->Proliferation Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanisms of Anticancer Activity of Benzimidazole Derivatives.

mtt_assay_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with varying concentrations of benzimidazole derivatives adhere->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance with a microplate reader solubilize->read_absorbance analyze Calculate cell viability and determine IC50 value read_absorbance->analyze end End analyze->end mic_workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum serial_dilution Perform serial dilutions of benzimidazole derivative in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate incubate Incubate the plate under appropriate conditions inoculate->incubate read_results Visually inspect for turbidity to determine MIC incubate->read_results end End read_results->end anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Macrophages Macrophages InflammatoryStimuli->Macrophages COX COX Enzymes Macrophages->COX mPGES1 mPGES-1 Macrophages->mPGES1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophages->Cytokines Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins mPGES1->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Cytokines->Inflammation Benzimidazole Benzimidazole Derivatives Benzimidazole->Macrophages Inhibition of Cytokine Release Benzimidazole->COX Inhibition Benzimidazole->mPGES1 Inhibition

References

The Discovery of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic aromatic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its versatile biological activities.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, including enzymes and receptors, leading to a variety of therapeutic effects.[2][3] Among the numerous derivatives, analogs of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine have garnered significant interest for their potential as anticancer and antimicrobial agents. The strategic placement of a methyl group at the 6-position and an aminomethyl group at the 2-position of the benzimidazole core has been shown to be a key determinant of their biological activity.[4][5] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising class of compounds.

Core Synthesis and Methodologies

The synthesis of this compound analogs typically commences with the condensation of a substituted o-phenylenediamine with an appropriate carboxylic acid or its derivative. A common and foundational method involves the reaction of 4-methyl-o-phenylenediamine with glycine or a protected form thereof.

General Synthetic Protocol:

A widely employed synthetic route for 2-aminomethyl-benzimidazole derivatives is initiated by the condensation of o-phenylenediamine with an N-protected amino acid, such as N-Boc-glycine, in the presence of a coupling agent or under acidic conditions to facilitate cyclization. The resulting protected benzimidazole is then deprotected to yield the desired aminomethyl derivative.

Experimental Protocols

Synthesis of 2-(Aminomethyl)benzimidazole Derivatives

Materials:

  • o-phenylenediamine or its substituted derivatives (e.g., 4-methyl-o-phenylenediamine)

  • Chloroacetic acid[6]

  • Appropriate arylamine[6]

  • N-protected glycine (e.g., N-Boc-glycine)

  • Coupling agents (e.g., HATU, HOBt) or acid catalyst (e.g., 4N HCl)[6]

  • Solvents (e.g., DMF, ethanol, acetonitrile)[6][7]

  • Bases (e.g., triethylamine, potassium carbonate)[6][7]

  • Deprotection reagents (e.g., trifluoroacetic acid for Boc group)

Procedure:

  • Condensation: A mixture of the substituted o-phenylenediamine (1 equivalent) and chloroacetic acid (2 equivalents) in 4N HCl is refluxed for several hours.[6] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Neutralization and Isolation: Upon completion, the reaction mixture is cooled and neutralized with an aqueous solution of ammonium hydroxide. The resulting precipitate is filtered, dried, and recrystallized from a suitable solvent like methanol to yield the 2-(chloromethyl)-1H-benzimidazole intermediate.[6]

  • Amination: The 2-(chloromethyl)-1H-benzimidazole intermediate (1 equivalent) is dissolved in a solvent such as DMF, and triethylamine (1.2 equivalents) is added. The appropriate arylamine (1 equivalent) is then added, and the mixture is stirred at room temperature or heated.[6]

  • Work-up and Purification: After the reaction is complete, the mixture is poured into ice water, and the precipitated product is filtered, washed with water, and dried. The crude product is then purified by column chromatography or recrystallization to obtain the final 1-(substituted-1H-benzimidazol-2-yl)methanamine analog.

Biological Evaluation of Analogs

The biological activities of this compound analogs have been investigated in various assays, primarily focusing on their anticancer and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the potential of benzimidazole derivatives as anticancer agents, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[8]

Table 1: Anticancer Activity of Selected Benzimidazole Analogs

Compound IDStructureCell LineActivity MetricValueReference
1d N-substituted 6-chloro-1H-benzimidazoleMultipleIC501.84 - 10.28 µg/mL[9]
2d N-substituted 6-nitro-1H-benzimidazoleMultipleIC501.84 - 10.28 µg/mL[9]
3s N-substituted 6-chloro-1H-benzimidazoleMultipleIC501.84 - 10.28 µg/mL[9]
4b N-substituted 6-nitro-1H-benzimidazoleMultipleIC501.84 - 10.28 µg/mL[9]
4k N-substituted 6-nitro-1H-benzimidazoleMultipleIC501.84 - 10.28 µg/mL[9]
7c 2-(4-chlorophenyl)piperazin-1-yl]thioacetyl}-1H-benzimidazoleMDA-MB 231IC5034.31 - 39.78 µM[10]
7c 2-(4-chlorophenyl)piperazin-1-yl]thioacetyl}-1H-benzimidazoleU-87 MGIC5038.29 - 42.30 µM[10]
Antimicrobial Activity

The benzimidazole scaffold is also a key component in many antimicrobial agents. The evaluation of novel analogs against various bacterial and fungal strains is a crucial step in their development.

Table 2: Antimicrobial Activity of Selected Benzimidazole Analogs

Compound IDStructureMicroorganismActivity MetricValue (µg/mL)Reference
1d N-substituted 6-chloro-1H-benzimidazoleE. coli, S. faecalis, MSSA, MRSAMIC2 - 16[9]
2d N-substituted 6-nitro-1H-benzimidazoleE. coli, S. faecalis, MSSA, MRSAMIC2 - 16[9]
3s N-substituted 6-chloro-1H-benzimidazoleE. coli, S. faecalis, MSSA, MRSAMIC2 - 16[9]
4b N-substituted 6-nitro-1H-benzimidazoleE. coli, S. faecalis, MSSA, MRSAMIC2 - 16[9]
4k N-substituted 6-nitro-1H-benzimidazoleC. albicans, A. nigerMIC8 - 16[9]

Experimental Workflows and Signaling Pathways

The discovery and development of this compound analogs follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (4-methyl-o-phenylenediamine) reaction Condensation & Cyclization start->reaction intermediate 2-(chloromethyl)-6-methyl- 1H-benzimidazole reaction->intermediate amination Amination with various amines intermediate->amination final_product Target Analogs amination->final_product purification Purification & Characterization final_product->purification screening Primary Screening (Anticancer/Antimicrobial) purification->screening dose_response Dose-Response Studies (IC50/MIC determination) screening->dose_response mechanistic Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) dose_response->mechanistic sar Structure-Activity Relationship (SAR) Analysis mechanistic->sar

General workflow for the synthesis and evaluation of analogs.

The anticancer activity of certain benzimidazole derivatives has been linked to the induction of apoptosis, a form of programmed cell death. This process is often mediated by the activation of caspases, a family of cysteine proteases.

apoptosis_pathway compound Benzimidazole Analog cell Cancer Cell compound->cell caspase3 Caspase-3 Activation cell->caspase3 induces p21 Increased p21 expression cell->p21 induces apoptosis Apoptosis caspase3->apoptosis g1_arrest G1 Cell Cycle Arrest p21->g1_arrest g1_arrest->apoptosis

Proposed apoptotic pathway induced by some benzimidazole analogs.[8]

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system.[4]

  • Position 2: The introduction of an aminomethyl group at the C-2 position is a common strategy to enhance biological activity. Modifications of this amine with various substituents can modulate potency and selectivity. The incorporation of piperazine moieties at this position has been shown to yield compounds with noteworthy anticancer effects.[10]

  • Position 6: Substitution at the 5 and 6 positions of the benzimidazole ring can greatly influence activity. Electron-withdrawing groups like chloro or nitro at the 6-position have been shown to impart potent antimicrobial and anticancer activities.[9] Conversely, the presence of a methyl group at the 6-position has also been associated with significant biological effects in other series.

  • N-1 Position: Substitution on the nitrogen atom of the imidazole ring can also impact the pharmacological profile of the compounds.

The collective findings suggest that the this compound scaffold is a valuable template for the design of novel therapeutic agents. Further exploration of substitutions at the amine and on the benzimidazole ring holds promise for the development of more potent and selective drug candidates.

References

CAS number for (1-methyl-1h-benzimidazol-2-yl)methylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (1-methyl-1h-benzimidazol-2-yl)methylamine (CAS Number: 20028-40-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1-methyl-1h-benzimidazol-2-yl)methylamine, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis methodologies, and potential pharmacological activities, supported by available data and relevant studies on related compounds.

Chemical and Physical Properties

(1-methyl-1h-benzimidazol-2-yl)methylamine, also known as 2-(Aminomethyl)-1-methyl-1H-benzimidazole, is a derivative of benzimidazole. The benzimidazole scaffold is a key structural motif in a variety of biologically active molecules.[1][2][3]

PropertyValueReference
CAS Number 20028-40-4
Molecular Formula C₉H₁₁N₃[4]
Molecular Weight 161.21 g/mol [4]
Appearance Light brown powder
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol
Storage Conditions Store at 2-8°C, under an inert atmosphere

Synthesis Protocols

General Synthetic Workflow

G A N-Methyl-o-phenylenediamine C Condensation & Cyclization A->C B N-protected glycine or equivalent B->C D Protected intermediate C->D Acid or base catalysis E Deprotection D->E F (1-methyl-1h-benzimidazol-2-yl)methylamine E->F

Caption: A potential synthetic workflow for (1-methyl-1h-benzimidazol-2-yl)methylamine.

Exemplary Experimental Protocol (Adapted from similar syntheses)

This protocol is a hypothetical adaptation based on the synthesis of related 2-aminomethyl-benzimidazoles and should be optimized for the specific target molecule.[5][6]

Step 1: Condensation and Cyclization

  • To a solution of N-methyl-o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add an N-protected glycine derivative (e.g., N-Boc-glycine) (1.1 eq).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., DCC/HOBt).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the protected intermediate.

Step 2: Deprotection

  • Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane for Boc-group removal).

  • Add a deprotecting agent (e.g., trifluoroacetic acid for Boc-group) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (1-methyl-1h-benzimidazol-2-yl)methylamine.

Biological Activity and Potential Applications

While specific quantitative biological data for (1-methyl-1h-benzimidazol-2-yl)methylamine is limited in the public domain, the benzimidazole scaffold, and particularly the 2-aminomethyl-benzimidazole core, is associated with a wide range of pharmacological activities.[1][2][7]

Potential Therapeutic Areas:
  • Anticancer: Benzimidazole derivatives are known to act as isosteres of purine nucleosides and can interfere with the biological processes of cancer cells. Some derivatives have been investigated as tyrosine kinase inhibitors.[1][8]

  • Antiviral: The structural similarity of benzimidazoles to purines makes them candidates for antiviral drug development, potentially by inhibiting viral replication.[2]

  • Antimicrobial: Various substituted benzimidazoles have demonstrated broad-spectrum antimicrobial activity.[9]

  • Antiparasitic: The benzimidazole class includes several established anthelmintic drugs.[3]

Potential Signaling Pathways

Based on the activities of related compounds, (1-methyl-1h-benzimidazol-2-yl)methylamine could potentially modulate various signaling pathways. A logical diagram illustrating these potential interactions is provided below.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects A (1-methyl-1h-benzimidazol-2-yl)methylamine B Tyrosine Kinases A->B Inhibition C Viral Polymerases A->C Inhibition D Microtubule Assembly A->D Disruption E Inhibition of Cell Proliferation B->E F Apoptosis Induction B->F G Inhibition of Viral Replication C->G H Disruption of Cell Division D->H

Caption: Potential signaling pathway interactions of (1-methyl-1h-benzimidazol-2-yl)methylamine.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the potential biological activities of (1-methyl-1h-benzimidazol-2-yl)methylamine, based on common assays for related compounds.

In Vitro Anticancer Activity - MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of (1-methyl-1h-benzimidazol-2-yl)methylamine and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus).

  • Serial Dilution: Perform a serial dilution of (1-methyl-1h-benzimidazol-2-yl)methylamine in a 96-well plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

(1-methyl-1h-benzimidazol-2-yl)methylamine represents a molecule of interest within the pharmacologically significant class of benzimidazoles. While specific biological data for this compound is not extensively documented, its structural features suggest potential for a range of therapeutic applications, including anticancer, antiviral, and antimicrobial activities. Further research is warranted to fully elucidate its synthesis, biological activity, and mechanism of action. The protocols and information provided in this guide serve as a foundation for researchers and drug development professionals to explore the potential of this and related compounds.

References

Technical Guide: Physicochemical and Biological Profile of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine hydrochloride. This document includes its molecular weight, a detailed, adaptable synthesis protocol, and an exploration of its likely biological significance based on the known activities of structurally related benzimidazole compounds.

Physicochemical Data

The fundamental physicochemical properties of this compound hydrochloride are crucial for its application in research and development.

Molecular Formula and Weight:

Based on its chemical structure, the molecular formula for this compound hydrochloride is determined to be C₉H₁₂ClN₃. The molecular weight is calculated from the atomic weights of its constituent elements.

ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )
CarbonC12.0119108.099
HydrogenH1.0081212.096
ChlorineCl35.453135.453
NitrogenN14.007342.021
Total 197.669

Note: Commercially available sources for a structurally similar compound, (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride, report a molecular weight of 197.66 g/mol , which aligns with this calculation.[1]

Synthesis Protocol

The synthesis of this compound hydrochloride can be achieved through a multi-step process, beginning with the condensation of 4-methyl-1,2-phenylenediamine with an appropriate carboxylic acid, followed by subsequent functional group transformations. The following is a representative experimental protocol that can be adapted for this synthesis.

Step 1: Synthesis of 2-(chloromethyl)-6-methyl-1H-benzimidazole hydrochloride

This initial step involves the reaction of 4-methyl-1,2-phenylenediamine with chloroacetic acid, a common method for forming the 2-(chloromethyl)benzimidazole core.

  • Materials:

    • 4-methyl-1,2-phenylenediamine

    • Chloroacetic acid

    • 4M Hydrochloric acid

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • A mixture of 4-methyl-1,2-phenylenediamine and chloroacetic acid in 4M hydrochloric acid is refluxed for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.

    • The precipitated product is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

    • Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of 2-(aminomethyl)-6-methyl-1H-benzimidazole

The chloromethyl group is then converted to an aminomethyl group.

  • Materials:

    • 2-(chloromethyl)-6-methyl-1H-benzimidazole hydrochloride

    • Ammonia solution (e.g., 25% in water)

    • Dichloromethane

  • Procedure:

    • 2-(chloromethyl)-6-methyl-1H-benzimidazole hydrochloride is treated with an excess of ammonia solution.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The product is extracted with dichloromethane.

    • The combined organic layers are dried and concentrated to give 2-(aminomethyl)-6-methyl-1H-benzimidazole.

Step 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve stability and solubility.

  • Materials:

    • 2-(aminomethyl)-6-methyl-1H-benzimidazole

    • Hydrochloric acid (in a suitable solvent like ethanol or diethyl ether)

  • Procedure:

    • The free base, 2-(aminomethyl)-6-methyl-1H-benzimidazole, is dissolved in a suitable organic solvent.

    • A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

    • The resulting precipitate, this compound hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.

G cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: Amination cluster_step3 Step 3: Hydrochloride Salt Formation 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Reflux in 4M HCl Reflux in 4M HCl 4-methyl-1,2-phenylenediamine->Reflux in 4M HCl Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Reflux in 4M HCl 2-(chloromethyl)-6-methyl-1H-benzimidazole 2-(chloromethyl)-6-methyl-1H-benzimidazole Reflux in 4M HCl->2-(chloromethyl)-6-methyl-1H-benzimidazole Amination Reaction Amination Reaction 2-(chloromethyl)-6-methyl-1H-benzimidazole->Amination Reaction Ammonia Solution Ammonia Solution Ammonia Solution->Amination Reaction This compound (Free Base) This compound (Free Base) Amination Reaction->this compound (Free Base) Salt Formation Salt Formation This compound (Free Base)->Salt Formation HCl in Ethanol HCl in Ethanol HCl in Ethanol->Salt Formation This compound hydrochloride This compound hydrochloride Salt Formation->this compound hydrochloride

Caption: Synthetic workflow for this compound hydrochloride.

Potential Biological Activity and Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects. While specific data for this compound hydrochloride is not extensively documented, its activity can be inferred from related structures.

Antimicrobial Activity:

Many benzimidazole-based compounds exhibit potent antimicrobial properties. One of the established mechanisms of action is the inhibition of bacterial gyrase, an essential enzyme for DNA replication. By binding to this enzyme, the compound can disrupt bacterial cell division and lead to cell death.

G Benzimidazole_Derivative This compound hydrochloride Bacterial_Gyrase Bacterial DNA Gyrase Benzimidazole_Derivative->Bacterial_Gyrase Inhibition DNA_Replication DNA Replication Bacterial_Gyrase->DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death Bacterial_Gyrase->Bacterial_Cell_Death Leads to Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division G Benzimidazole_Derivative This compound hydrochloride HDAC Histone Deacetylase (HDAC) Benzimidazole_Derivative->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Tumor_Suppressor_Activation Tumor Suppressor Gene Activation Gene_Expression->Tumor_Suppressor_Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine, a key building block in medicinal chemistry and drug development. The synthesis is a two-step process involving the initial formation of a 2-(chloromethyl)benzimidazole intermediate, followed by amination to yield the target primary amine.

Physicochemical Data Summary

A thorough understanding of the properties of all compounds involved is critical for a successful synthesis. The following table summarizes key data for the reactants, intermediates, and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Role
4-Methyl-1,2-phenylenediamineC₇H₁₀N₂122.1788-91Starting Material
Chloroacetic acidC₂H₃ClO₂94.5061-64Reagent
2-(Chloromethyl)-6-methyl-1H-benzimidazoleC₉H₉ClN₂180.64Not availableIntermediate
Ammonia (aqueous solution)NH₃17.03Not applicableReagent
This compound C₉H₁₁N₃ 161.21 Not available Final Product

Experimental Protocols

This synthesis is performed in two main stages. Standard laboratory safety procedures, including the use of personal protective equipment, should be followed throughout.

Part 1: Synthesis of 2-(Chloromethyl)-6-methyl-1H-benzimidazole

This procedure is adapted from established methods for synthesizing 2-(chloromethyl)-1H-benzimidazole derivatives.[1][2][3][4][5]

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Chloroacetic acid

  • 4M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) and chloroacetic acid (1.1 eq) in 4M HCl.

  • Reaction: Heat the mixture to reflux (approximately 100-110°C) and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate and wash it with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(chloromethyl)-6-methyl-1H-benzimidazole.

Part 2: Synthesis of this compound

This step involves the amination of the chloromethyl intermediate.[1][2]

Materials:

  • 2-(Chloromethyl)-6-methyl-1H-benzimidazole

  • Aqueous ammonia (25-30%)

  • Ethanol

  • Dichloromethane (DCM)

  • Brine solution

Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve 2-(chloromethyl)-6-methyl-1H-benzimidazole (1.0 eq) in ethanol and add an excess of aqueous ammonia (10-20 eq).

  • Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia.

  • Extraction: Dissolve the resulting residue in dichloromethane (DCM) and wash with a brine solution. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer in vacuo. The resulting residue can be further purified by silica gel column chromatography using a DCM/methanol gradient to yield the final product, this compound.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Amination start1 Reactants: 4-Methyl-1,2-phenylenediamine Chloroacetic acid reaction1 Reflux in 4M HCl start1->reaction1 Step 1.1 workup1 Neutralization with NaHCO₃ and Precipitation reaction1->workup1 Step 1.2 purification1 Recrystallization from Ethanol/Water workup1->purification1 Step 1.3 intermediate Intermediate: 2-(Chloromethyl)-6-methyl-1H-benzimidazole purification1->intermediate Step 1.4 start2 Reactants: Intermediate Aqueous Ammonia intermediate->start2 reaction2 Heating in Ethanol start2->reaction2 Step 2.1 workup2 Solvent Removal and Aqueous Work-up reaction2->workup2 Step 2.2 purification2 Column Chromatography workup2->purification2 Step 2.3 product Final Product: This compound purification2->product Step 2.4

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for 1-(6-methyl-1H-benzimidazol-2-yl)methanamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound 1-(6-methyl-1H-benzimidazol-2-yl)methanamine belongs to this versatile family and holds potential for investigation in various cell-based assays. Its structural similarity to other biologically active benzimidazoles suggests it may influence key cellular processes such as proliferation, apoptosis, and cell cycle progression.

These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. The following protocols are based on established methodologies for analogous benzimidazole derivatives and are intended to serve as a starting point for experimental design. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation

Table 1: Cytotoxicity of Various Benzimidazole Derivatives Against Cancer Cell Lines

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
Benzimidazole Derivative 1A549 (Lung Carcinoma)MTT4815.80[1]
Benzimidazole Derivative 2MCF-7 (Breast Adenocarcinoma)MTT48Low micromolar[1]
Benzimidazole Derivative 3DLD-1 (Colorectal Adenocarcinoma)MTT4841.97[1]
Benzimidazole Derivative 4HepG2 (Hepatocellular Carcinoma)MTT4815.58[1]
Bromo-derivative 5DU-145 (Prostate Carcinoma)MTTNot Specified10.2 ± 1.4[2]
Bromo-derivative 5MCF-7 (Breast Adenocarcinoma)MTTNot Specified17.8 ± 0.24[2]

Table 2: Effects of Benzimidazole Derivatives on Cell Cycle and Apoptosis

Compound IDCell LineEffectConcentrationReference
Bromo-derivative 5MCF-7, DU-145, H69ARG2/M Phase ArrestIC50 values[2]
Bromo-derivative 5MCF-7, DU-145, H69ARInduction of ApoptosisConcentration-dependent[2]
FenbendazoleH460, A549G2/M Phase Arrest1 µM[3]

Experimental Protocols

Protocol 1: Preparation of Stock Solution

This protocol outlines the preparation of a stock solution of this compound, a crucial first step for all cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

  • Dissolution: Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Sterilization: If necessary, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value using appropriate software.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, including the floating cells from the medium.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate potential mechanisms of action and experimental workflows for benzimidazole derivatives.

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis prep Prepare Stock Solution (10-20 mM in DMSO) cytotoxicity Cytotoxicity Assay (MTT) prep->cytotoxicity Serial Dilutions ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist ic50->apoptosis Select Concentrations ic50->cell_cycle Select Concentrations

General workflow for in vitro evaluation.

tubulin_inhibition_pathway compound Benzimidazole Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine-binding site microtubule Microtubule compound->microtubule Inhibits Polymerization tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption apoptosis Apoptosis mitotic_arrest->apoptosis

Proposed tubulin polymerization inhibition pathway.

pi3k_akt_pathway compound Benzimidazole Derivative pi3k PI3K compound->pi3k Inhibits apoptosis Apoptosis compound->apoptosis Induces rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Proposed PI3K/Akt signaling inhibition pathway.

References

High-Yield Synthesis of Substituted Benzimidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted benzimidazole derivatives, a core scaffold in numerous pharmacologically active compounds. The methodologies presented herein focus on modern, efficient, and high-yield approaches, including microwave-assisted organic synthesis (MAOS) and green chemistry principles.

Introduction

Benzimidazole and its substituted derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of therapeutic activities, including antiulcer, antiviral, anticancer, and anthelmintic properties. The development of efficient and high-yield synthetic routes to access these molecules is of paramount importance for drug discovery and development. The most common and versatile method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde. This document outlines two high-yield protocols for the synthesis of 2-substituted benzimidazoles, providing detailed experimental procedures, quantitative data, and mechanistic insights.

Method 1: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1][2][3] This protocol describes the rapid and efficient synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine and various aromatic aldehydes under microwave irradiation.

Experimental Protocol

Materials:

  • o-phenylenediamine

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine o-phenylenediamine (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol).

  • Add 3 mL of ethanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 5-10 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates out of the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the purified product under vacuum to obtain the 2-substituted benzimidazole derivative.

  • Characterize the product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Quantitative Data

The following table summarizes the yields of various 2-substituted benzimidazole derivatives synthesized using the microwave-assisted protocol.

EntryAldehydeProductReaction Time (min)Yield (%)
1Benzaldehyde2-Phenyl-1H-benzimidazole595
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzimidazole792
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-benzimidazole596
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-1H-benzimidazole1088
52-Naphthaldehyde2-(Naphthalen-2-yl)-1H-benzimidazole890

Yields are based on isolated product after purification.

Reaction Workflow

experimental_workflow_microwave start Start reactants Mix o-phenylenediamine, aldehyde, and ethanol in microwave vessel start->reactants microwave Microwave Irradiation (120°C, 5-10 min) reactants->microwave cool Cool to Room Temperature microwave->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product Pure 2-Substituted Benzimidazole dry->product

Caption: Experimental workflow for microwave-assisted synthesis.

Method 2: Green Synthesis of 2-Substituted Benzimidazoles using a Reusable Catalyst

In line with the principles of green chemistry, this protocol utilizes a heterogeneous catalyst in an environmentally benign solvent, water, to afford high yields of 2-substituted benzimidazoles.[4][5][6] The use of a reusable catalyst simplifies product purification and reduces chemical waste.[7]

Experimental Protocol

Materials:

  • o-phenylenediamine

  • Substituted aromatic aldehydes

  • Lanthanum Chloride (LaCl₃) as a catalyst

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of o-phenylenediamine (1.0 mmol) and a substituted aldehyde (1.2 mmol) in acetonitrile (5 mL), add lanthanum chloride (10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product using appropriate analytical methods.

Quantitative Data

The following table presents the yields for the synthesis of various 2-substituted benzimidazoles using lanthanum chloride as a catalyst in acetonitrile at room temperature.

EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde2-Phenyl-1H-benzimidazole2.592
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzimidazole3.094
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1H-benzimidazole2.095
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-1H-benzimidazole4.089
5Cinnamaldehyde2-((E)-Styryl)-1H-benzimidazole3.588

Yields are based on isolated product after column chromatography.

Reaction Mechanism: Condensation of o-Phenylenediamine and Aldehyde

The formation of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). Subsequent intramolecular cyclization occurs through the attack of the second amino group on the imine carbon. Finally, an oxidation step, often facilitated by air or an added oxidizing agent, leads to the aromatic benzimidazole ring.

reaction_mechanism cluster_reactants Reactants cluster_intermediate1 Schiff Base Formation cluster_intermediate2 Cyclization & Oxidation cluster_product Product OPD o-Phenylenediamine Hemiaminal Hemiaminal Intermediate OPD->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) SchiffBase Schiff Base Hemiaminal->SchiffBase - H₂O Cyclized Cyclized Intermediate (Dihydrobenzimidazole) SchiffBase->Cyclized Intramolecular Cyclization Benzimidazole 2-Substituted Benzimidazole Cyclized->Benzimidazole Oxidation (-2H)

Caption: General mechanism for benzimidazole synthesis.

References

Application Notes and Protocols for Antimicrobial Screening of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antimicrobial screening of the novel compound 1-(6-methyl-1H-benzimidazol-2-yl)methanamine. The protocols outlined below describe standard and reliable methods for determining the compound's efficacy against a panel of pathogenic microorganisms.

Introduction

Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2][3] The compound this compound, a novel synthetic benzimidazole derivative, is a promising candidate for antimicrobial drug development. This document details the standardized assays for evaluating its in vitro antimicrobial potential.

The primary objectives of these screening assays are to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the spectrum of activity of the test compound against a representative panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Data Presentation

The quantitative results from the antimicrobial screening assays should be organized and summarized for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Positive16
Enterococcus faecalisATCC 29212Positive32
Escherichia coliATCC 25922Negative64
Pseudomonas aeruginosaATCC 27853Negative128
Candida albicansATCC 90028N/A (Fungus)32

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 2921316322Bactericidal
Enterococcus faecalisATCC 29212321284Bactericidal
Escherichia coliATCC 2592264>256>4Bacteriostatic
Pseudomonas aeruginosaATCC 27853128>256>2Bacteriostatic

Note: An MBC/MIC ratio of ≤ 4 is typically considered bactericidal, while a ratio of > 4 suggests that the agent is bacteriostatic.[4]

Table 3: Zone of Inhibition Diameters for this compound (100 µg/mL)

Test MicroorganismStrain IDZone of Inhibition (mm)
Staphylococcus aureusATCC 2921318
Enterococcus faecalisATCC 2921214
Escherichia coliATCC 2592210
Pseudomonas aeruginosaATCC 278538
Candida albicansATCC 9002815

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • This compound (Test Compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Incubator

Protocol:

  • Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the test compound in the appropriate broth medium directly in the 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted test compound.

  • Controls:

    • Growth Control: Wells containing broth and inoculum without any antimicrobial agent.

    • Sterility Control: Wells containing broth only to check for contamination.[5]

    • Positive Control: Wells containing a known antibiotic with the inoculum.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[6]

  • Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.[5]

Broth_Microdilution_Workflow prep_stock Prepare Stock Solution of Test Compound serial_dil Perform Serial Dilutions in 96-well Plate prep_stock->serial_dil inoculate Inoculate Wells serial_dil->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate add_controls Add Controls (Growth, Sterility) inoculate->add_controls incubate Incubate Plate (37°C, 18-24h) add_controls->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results

Broth microdilution workflow for MIC determination.
Agar Well Diffusion Assay

This assay is a qualitative or semi-quantitative method used to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a well through the agar, resulting in a zone of growth inhibition.[8][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cork borer (6 mm diameter)

  • Test compound solution (e.g., 100 µg/mL)

  • Positive control antibiotic solution

  • Solvent control (e.g., DMSO)

Protocol:

  • Plate Preparation: Prepare MHA plates and allow them to solidify.

  • Inoculation: Aseptically swab the entire surface of the agar with the standardized microbial inoculum to create a uniform lawn.

  • Well Creation: Use a sterile cork borer to create uniform wells in the agar.[8]

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and solvent control into separate wells.

  • Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Agar_Well_Diffusion_Workflow prep_plates Prepare Mueller-Hinton Agar Plates inoculate_lawn Inoculate Agar Surface with Microbial Lawn prep_plates->inoculate_lawn create_wells Create Wells in Agar inoculate_lawn->create_wells add_compound Add Test Compound & Controls to Wells create_wells->add_compound pre_diffuse Pre-diffusion at Room Temperature add_compound->pre_diffuse incubate Incubate Plates (37°C, 18-24h) pre_diffuse->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Agar well diffusion assay workflow.
Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][10][11] This assay is a follow-up to the MIC test.

Materials:

  • Results from the broth microdilution MIC test

  • Nutrient agar plates

  • Sterile micropipettes

  • Incubator

Protocol:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth (i.e., the MIC well and wells with higher concentrations).

  • Plating: Spot-inoculate the aliquots onto separate, labeled sections of a nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the test compound that results in no colony formation on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.[4][10]

MBC_Determination_Workflow mic_results Obtain Results from Broth Microdilution (MIC Test) subculture Subculture from Clear Wells (MIC and higher conc.) onto Agar Plates mic_results->subculture incubate Incubate Agar Plates (37°C, 18-24h) subculture->incubate determine_mbc Determine MBC (Lowest concentration with no growth on agar) incubate->determine_mbc

Workflow for Minimum Bactericidal Concentration (MBC) determination.

Potential Mechanism of Action of Benzimidazoles

While the exact mechanism of this compound is yet to be elucidated, benzimidazole derivatives are known to exert their antimicrobial effects through various pathways. In bacteria, they have been reported to inhibit DNA gyrase, a crucial enzyme for DNA replication.[12] In fungi, they can interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Further studies, such as target-based assays and molecular docking, are recommended to elucidate the specific mechanism of this novel compound.

Benzimidazole_MoA compound This compound bacterial_target Bacterial Cell compound->bacterial_target fungal_target Fungal Cell compound->fungal_target dna_gyrase Inhibition of DNA Gyrase bacterial_target->dna_gyrase ergosterol Inhibition of Ergosterol Biosynthesis fungal_target->ergosterol bacterial_death Bacterial Cell Death dna_gyrase->bacterial_death fungal_death Fungal Cell Death ergosterol->fungal_death

Potential antimicrobial mechanisms of benzimidazole derivatives.

References

Application Notes and Protocols: Docking Studies of 6-(1H-benzimidazol-2-yl) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 6-(1H-benzimidazol-2-yl) derivatives with various protein targets. This information is intended to guide researchers in the rational design and development of novel therapeutic agents based on the benzimidazole scaffold, a privileged structure in medicinal chemistry.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties.[1][2][3] The 6-(1H-benzimidazol-2-yl) core, in particular, has been the subject of numerous studies to explore its therapeutic potential. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction mechanisms.[1][4] These in silico studies are crucial for hit identification, lead optimization, and understanding structure-activity relationships (SAR).[5][6]

This document summarizes key findings from docking studies of 6-(1H-benzimidazol-2-yl) derivatives and their analogs against several important biological targets. It also provides detailed, step-by-step protocols for performing these computational experiments.

Data Presentation: Quantitative Docking Results

The following tables summarize the binding affinities (docking scores) and inhibitory concentrations (IC₅₀) of various benzimidazole derivatives against their respective protein targets, as reported in the scientific literature.

Table 1: Docking Scores of Benzimidazole Derivatives with Various Protein Targets

Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Reference
6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-onestRNA (Guanine37-N¹)-methyltransferase (TrmD)5ZHNNot explicitly stated, but compound 2.2 showed the best binding activity.[7][8]
Substituted Benzimidazole DerivativesM. tuberculosis KasA6P9K-7.368 to -7.173[9]
2-phenyl-1H-benzimidazole DerivativesBeta-Tubulin1SA0-7.11 to -8.50[10][11]
Triazinane–benzimidazole derivativesTopoisomerase II1JIJ-9.05 to -9.10[12]
Triazinane–benzimidazole derivativesDNA gyrase subunit B1KZN-9.37 to -10.04[4][12]
Keto-benzimidazolesEGFR (wild-type)Not Specified-7.8 to -8.1[13]
Keto-benzimidazolesEGFR (T790M mutant)Not Specified-8.3 to -8.4[13]
N,2,6-trisubstituted 1H-benzimidazole derivativesDihydrofolate reductase (DHFR)Not SpecifiedNot explicitly stated, but compound 4c had an IC₅₀ of 2.35 µM.[14]

Table 2: In Vitro Inhibitory Activity of Benzimidazole Derivatives

Derivative ClassTarget/Cell LineIC₅₀Reference
4-(1H-benzimidazol-2-yl)-benzene-1,3-diolsAcetylcholinesterase (AChE)80–90 nM[15]
4-(1H-benzimidazol-2-yl)-benzene-1,3-diolsButyrylcholinesterase (BuChE)0.2–5 µM[15]
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesVarious cancer cell lines (HepG2, etc.)1.84–10.28 µg/mL[16]
N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivativesFLT341.6 nM[17]
N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivativesFLT3-ITD (W51)22.8 nM[17]
N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivativesFLT3-TKD (D835Y)5.64 nM[17]
N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivativesMDA-MB-231 cancer cell line16.38–100 µM[18]
N,2,6-trisubstituted 1H-benzimidazole derivative (4c)Dihydrofolate reductase (DHFR)2.35 µM[14]

Experimental Protocols

The following are detailed methodologies for performing molecular docking studies with benzimidazole derivatives. These protocols are synthesized from best practices reported in the literature.[9][10][11][12][13]

Protocol 1: General Molecular Docking Workflow

This protocol outlines the standard steps for a molecular docking experiment using commonly available software like AutoDock Vina.

1. Ligand Preparation:

  • Step 1.1: Draw the 2D structures of the 6-(1H-benzimidazol-2-yl) derivatives using chemical drawing software (e.g., ChemDraw, Marvin Sketch).
  • Step 1.2: Convert the 2D structures to 3D structures.
  • Step 1.3: Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This can be done in software like Avogadro or Schrödinger's LigPrep.[9]
  • Step 1.4: Save the prepared ligands in a suitable format (e.g., PDBQT for AutoDock Vina) with added Gasteiger charges.

2. Protein Preparation:

  • Step 2.1: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
  • Step 2.2: Prepare the protein using software like AutoDock Tools or the Protein Preparation Wizard in Schrödinger Maestro.[9] This involves:
  • Removing water molecules and any co-crystallized ligands.[13]
  • Adding polar hydrogen atoms.[13]
  • Assigning Kollman charges.[13]
  • Repairing any missing side chains or loops if necessary.

3. Grid Box Generation:

  • Step 3.1: Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the PDB file or through literature review.
  • Step 3.2: Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.[10][11]

4. Molecular Docking Simulation:

  • Step 4.1: Perform the docking simulation using software like AutoDock Vina.[13] The software will explore different conformations and orientations of the ligand within the active site.
  • Step 4.2: The docking algorithm will score the different poses based on a scoring function, which estimates the binding affinity (typically in kcal/mol).

5. Analysis of Results:

  • Step 5.1: Analyze the docking results to identify the best binding pose for each ligand, which is usually the one with the lowest binding energy.
  • Step 5.2: Visualize the protein-ligand interactions of the best pose using software like Biovia Discovery Studio Visualizer or PyMOL.[13] Identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[4]

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the docking studies of benzimidazole derivatives.

experimental_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 2D Structure Drawing l2 2D to 3D Conversion l1->l2 l3 Energy Minimization l2->l3 l4 Save as PDBQT l3->l4 d1 Grid Box Generation l4->d1 p1 Download PDB Structure p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Charges p2->p3 p4 Save as PDBQT p3->p4 p4->d1 d2 Run Docking Simulation (e.g., AutoDock Vina) d1->d2 a1 Analyze Binding Poses & Energies d2->a1 a2 Visualize Protein-Ligand Interactions a1->a2 a3 Identify Key Interactions a2->a3

Caption: General workflow for in silico molecular docking studies.

egfr_pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Benzimidazole 6-(1H-benzimidazol-2-yl) Derivative Benzimidazole->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.

dhfr_pathway DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF NADP NADP+ DHFR->NADP Benzimidazole 6-(1H-benzimidazol-2-yl) Derivative Benzimidazole->DHFR Inhibition DHF Dihydrofolate (DHF) DHF->DHFR NADPH NADPH NADPH->DHFR Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide DNA DNA Replication & Cell Division Nucleotide->DNA

Caption: Dihydrofolate reductase (DHFR) pathway in nucleotide synthesis and its inhibition.

References

Application Notes and Protocols for the Recrystallization of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of benzimidazole compounds using recrystallization, a fundamental technique for achieving high purity of solid organic compounds. The following sections include experimental procedures, quantitative data summaries, and visual guides to the workflow.

Introduction to Benzimidazole Recrystallization

Benzimidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry and drug development, known for their wide range of biological activities. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. Recrystallization is a robust and widely used method for the purification of crude benzimidazole products synthesized in the laboratory.

The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Impurities, on the other hand, should either be insoluble in the hot solvent or highly soluble at room temperature. Through a process of dissolution in a hot solvent, filtration of insoluble impurities, and subsequent cooling to induce crystallization, a purer form of the benzimidazole compound can be obtained.

Key Considerations for Benzimidazole Recrystallization

Several factors must be considered to develop an effective recrystallization protocol for a specific benzimidazole derivative:

  • Solvent Selection: The choice of solvent is the most critical parameter. Common solvents for benzimidazole recrystallization include water, ethanol, methanol, acetone, and mixtures such as ethanol/water.[1] A good solvent should be unreactive with the benzimidazole, have a boiling point below the melting point of the compound, and be easily removable from the purified crystals.

  • Solubility Profile: The solubility of the benzimidazole derivative in the chosen solvent at both high and low temperatures will dictate the yield and efficiency of the purification.

  • Impurity Profile: The nature of the impurities present in the crude product will influence the choice of solvent and the need for additional purification steps, such as treatment with activated carbon to remove colored impurities.[1]

Experimental Protocols

The following are generalized and specific protocols for the recrystallization of benzimidazole compounds.

General Protocol for Recrystallization of Benzimidazole Derivatives

This protocol provides a general workflow that can be adapted for various benzimidazole derivatives.

Materials:

  • Crude benzimidazole compound

  • Recrystallization solvent (e.g., ethanol, methanol, water, acetone, or a mixture)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution: Place the crude benzimidazole compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring to dissolve the solid.[2] Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution to adsorb the colored impurities.[1][3] Heat the solution back to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated Buchner funnel to remove the solid impurities. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a drying oven at an appropriate temperature or under a vacuum. The melting point of the dried crystals can be measured to assess purity.[2]

Specific Protocol: Recrystallization of Benzimidazole from Water

This protocol is specifically for the purification of the parent benzimidazole compound.

Procedure:

  • Dissolve the crude benzimidazole in boiling water (e.g., 400 mL for a significant amount of crude product).[1]

  • If necessary, add activated carbon (e.g., 2 g) to the boiling solution and heat for an additional 15 minutes to remove colored impurities.[1]

  • Perform a rapid hot filtration of the solution through a preheated Buchner funnel under vacuum.[1]

  • Allow the filtrate to cool to approximately 10°C to induce crystallization.[1]

  • Collect the crystallized benzimidazole by filtration.[1]

  • Wash the crystals with cold water (e.g., 25 mL).[1]

  • Dry the pure benzimidazole at 100°C. The expected melting point of pure benzimidazole is 171-172°C.[1]

Quantitative Data Summary

The efficiency of a recrystallization process is typically evaluated by the yield and purity of the final product. The following table summarizes quantitative data from various sources for the purification of benzimidazole compounds.

CompoundRecrystallization SolventInitial PurityFinal PurityYieldReference
BenzimidazoleWaterCrudeMelting Point: 171-172°C25 g (from 27g o-phenylenediamine)[1]
2-(1-amino benzyl) benzimidazoleAcetoneCrudeMelting Point: 280°C78.5%[5]
PantoprazoleNot specifiedCrude99% (by HPLC)97.5%[6]
2-Substituted BenzimidazolesEthanolCrudeNot specifiedHigh[7][8]
Benzimidazole DerivativesEthanolCrudeNot specified85-95%[8]
2-(Benzylthio)-1H-benzimidazoleMethanolCrudeNot specifiedNot specified[9]
Benzimidazole CompoundEthyl AcetateCrudeNot specified91%[10]

Visual Guides

Experimental Workflow for Benzimidazole Recrystallization

The following diagram illustrates the general workflow for the purification of benzimidazole compounds by recrystallization.

Recrystallization_Workflow Workflow for Benzimidazole Recrystallization cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis Crude Crude Benzimidazole Dissolve Dissolve in Hot Solvent Crude->Dissolve Solvent Select Solvent Solvent->Dissolve Decolorize Decolorize with Activated Carbon (Optional) Dissolve->Decolorize HotFilter Hot Filtration Dissolve->HotFilter If no decolorization Decolorize->HotFilter Cool Cool to Crystallize HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Benzimidazole Dry->Pure Analysis Purity & Yield Analysis (MP, HPLC) Pure->Analysis

Caption: General workflow for recrystallization.

Simplified Signaling Pathway Inhibition by Benzimidazole Derivatives

Benzimidazole derivatives are known to interact with various biological targets, including inhibiting enzyme activity. The following diagram provides a simplified representation of a signaling pathway being inhibited by a benzimidazole compound.

Signaling_Pathway Inhibition of a Signaling Pathway cluster_pathway Cellular Signaling Substrate Substrate Enzyme Enzyme (e.g., H+/K+-ATPase) Substrate->Enzyme Product Product Enzyme->Product Biological_Effect Altered Biological Response Product->Biological_Effect Benzimidazole Benzimidazole Derivative Benzimidazole->Inhibition Inhibition->Enzyme Inhibition

Caption: Benzimidazole derivative inhibiting an enzyme.

References

Application Note and Protocol: Purification of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-methyl-1H-benzimidazol-2-yl)methanamine is a benzimidazole derivative of interest in pharmaceutical research due to the diverse biological activities associated with this scaffold, including antimicrobial, anticancer, and analgesic properties.[1][2] Following synthesis, purification of the target compound is a critical step to remove impurities, by-products, and unreacted starting materials. Column chromatography is a widely employed and effective technique for the purification of benzimidazole derivatives.[3][4][5] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, based on established methods for analogous compounds.

The purification strategy relies on the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinities for a stationary phase and a mobile phase.[6] For benzimidazole derivatives, silica gel, a polar adsorbent, is a common stationary phase.[4][6] The mobile phase, or eluent, is typically a mixture of non-polar and polar solvents, the composition of which is optimized to achieve effective separation.[4][6][7]

Data Presentation: Mobile Phase Systems for Benzimidazole Derivative Purification

The selection of an appropriate mobile phase is crucial for successful separation. Preliminary analysis using Thin-Layer Chromatography (TLC) is highly recommended to determine the optimal solvent system for this compound. The following table summarizes various solvent systems that have been successfully used for the column chromatographic purification of different benzimidazole derivatives and can serve as a starting point for TLC optimization.

Mobile Phase SystemSolvent Ratio (v/v)Application Context
Chloroform : Ethanol90 : 10Purification of a 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine derivative.[6]
Ethyl Acetate : n-Hexane15 : 85Purification of a 2-[2-(N-isobutyl-N-methylamino)benzylsulphinyl]benzimidazole derivative.[7]
Ethyl Acetate : n-Hexane1 : 1General purification of substituted benzimidazole derivatives.[4]
Ethyl Acetate : n-Hexane1 : 9Purification of a 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole derivative.[4]
Benzene : Acetone7 : 3Optimized mobile phase for the separation of Benzimidazole from its reactant, O-Phenylenediamine.[1]
Dichloromethane : Hexane50 : 50Initial non-polar fraction elution for hemi-synthesized benzimidazole molecules.[5]

Experimental Protocol

This protocol details the purification of this compound using flash column chromatography with silica gel.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[6]

  • Selected mobile phase solvents (e.g., n-hexane and ethyl acetate)

  • Glass chromatography column with a stopcock

  • Cotton wool or fritted glass disc

  • Sand (optional)

  • Beakers, flasks, and other standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Methodology:

  • Mobile Phase Selection (TLC Optimization):

    • Prepare several small-volume mixtures of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate) in different ratios (e.g., 9:1, 8:2, 7:3).

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Spot the dissolved crude product onto TLC plates and develop them in the prepared solvent mixtures.

    • Visualize the developed plates under a UV lamp.

    • The optimal mobile phase should provide a good separation of the target compound from impurities, with the Rf value of the target compound ideally between 0.2 and 0.4.

  • Column Packing (Wet Method):

    • Place a small plug of cotton wool at the bottom of the chromatography column to retain the stationary phase.[6]

    • Add a thin layer of sand over the cotton wool (optional).[6]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.[6]

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.[6]

    • Once the silica gel has settled, add a thin layer of sand on top to protect the silica bed from disturbance during sample loading.[6]

    • Equilibrate the packed column by running the mobile phase through it until the packing is stable and the eluent runs clear.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent.[6]

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.[6]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, ensuring not to disturb the silica bed.

    • Begin collecting fractions in test tubes or flasks as the mobile phase flows through the column.[6]

    • If a gradient elution is required (i.e., increasing the polarity of the mobile phase over time), gradually increase the proportion of the more polar solvent in the mobile phase.

  • Monitoring the Separation:

    • Monitor the separation by performing TLC analysis on the collected fractions.[6]

    • Spot a small amount from each fraction onto a TLC plate, develop the plate in the appropriate mobile phase, and visualize under a UV lamp.

    • Fractions containing the pure product will show a single spot with the same Rf value.

  • Product Isolation:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.

Potential Considerations:

  • Some benzimidazole derivatives may be unstable on silica gel, leading to degradation.[8] If this is suspected, the silica gel can be deactivated by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent.

  • For colored impurities that persist after chromatography, treatment with activated carbon during a subsequent recrystallization step may be effective.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the column chromatography protocol for the purification of this compound.

experimental_workflow start Start: Crude Product tlc 1. TLC Optimization (Mobile Phase Selection) start->tlc packing 2. Column Packing (Wet Slurry Method) tlc->packing loading 3. Sample Loading packing->loading elution 4. Elution & Fraction Collection loading->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring pooling 6. Pooling of Pure Fractions monitoring->pooling Identify Pure Fractions evaporation 7. Solvent Evaporation pooling->evaporation end End: Purified Product evaporation->end

Caption: Workflow for the purification of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-substituted imidazole derivatives via reductive amination. This versatile and widely used method offers an efficient route to a diverse range of imidazole compounds, many of which are of significant interest in medicinal chemistry and drug development due to their biological activities, particularly as modulators of histamine receptors.

Introduction

Principle of Reductive Amination

Reductive amination proceeds in two main steps:

  • Imine/Iminium Ion Formation: A carbonyl compound (an imidazole aldehyde or ketone) reacts with a primary or secondary amine under neutral or slightly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[3][6]

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the corresponding amine.[8]

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are favored for their selectivity in reducing the iminium ion in the presence of the starting carbonyl group.[8][9][10]

Data Presentation: Synthesis of N-Substituted Imidazole Derivatives

The following table summarizes the synthesis of various N-substituted imidazole derivatives via reductive amination, highlighting the diversity of achievable structures and the typical reaction conditions and outcomes.

EntryImidazole SubstrateAmineReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
1Imidazole-4-carboxaldehydeBenzylamineNaBH(OAc)₃DioxaneRT0.17-[11]
2Imidazole-4-carboxaldehydePhenylmethanamineNaBH₄MethanolRT-54[7]
3Imidazole-4-carboxaldehyde4-ChlorophenylmethanamineNaBH₄MethanolRT-48[7]
4Imidazole-4-carboxaldehydeHexan-1-amineNaBH₄MethanolRT-98[7]
5Imidazole-4-carboxaldehyde4-MethoxyphenylmethanamineNaBH₄MethanolRT-45[7]
62-Imidazolecarboxaldehydeβ-Alanine-----[12]
72-Imidazolecarboxaldehyde2-Aminobenzoic acid-----[12]
8BenzaldehydeAnilineNaBH₄EthanolRT0.33-

Experimental Protocols

Below are detailed protocols for the synthesis of representative N-substituted imidazole compounds via reductive amination.

Protocol 1: Synthesis of N-((1H-imidazol-4-yl)methyl)phenylmethanamine[7]

Materials:

  • Imidazole-4-carboxaldehyde

  • Benzylamine

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate (EtOAc)

  • Ammonium hydroxide (NH₄OH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of imidazole-4-carboxaldehyde (1.0 g, 10.4 mmol) in methanol (20 mL) at room temperature, add benzylamine (1.11 g, 10.4 mmol).

  • Stir the reaction mixture for 30 minutes.

  • Cool the mixture to 0 °C and add sodium borohydride (0.39 g, 10.4 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a mobile phase of EtOAc/MeOH (90:10) with 1% NH₄OH to afford the title compound as a white solid.

Characterization Data:

  • Yield: 54%[7]

  • Melting Point: 103–104 °C[7]

  • ¹H-NMR (300 MHz, CD₃OD): δ 7.61 (s, 1H), 7.30–7.22 (m, 5H), 6.97 (s, 1H), 3.72 (br s, 4H)[7]

  • ¹³C-NMR (75 MHz, CD₃OD): δ 139.3, 135.8, 135.2, 128.4, 128.3, 127.0, 117.1, 52.4, 44.4[7]

  • MS (ESI) m/z: Calculated for C₁₁H₁₄N₃⁺: 188.1183; Found: 188.1184 [M+H]⁺[7]

Protocol 2: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride[11]

Materials:

  • Imidazole aldehyde (e.g., Imidazole-4-carboxaldehyde)

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,4-Dioxane or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, prepare a slurry of the amine (1.0 eq) and the imidazole aldehyde (1.5 eq) in 1,4-dioxane.

  • Stir the mixture for 5 minutes at room temperature.

  • Add sodium triacetoxyborohydride (3.0 eq) to the slurry.

  • Stir the reaction mixture for 10-30 minutes.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic solution sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo to yield the crude product.

  • The product can be used in the next step without further purification or purified by column chromatography if necessary.

Visualizations

Reaction Mechanism and Experimental Workflow

Reductive_Amination cluster_mechanism Reductive Amination Mechanism cluster_workflow Experimental Workflow Imidazole_Aldehyde Imidazole Aldehyde/Ketone Imine_Iminium Imine/Iminium Ion Imidazole_Aldehyde->Imine_Iminium + Amine - H₂O Amine Primary/Secondary Amine Product N-Substituted Imidazole Imine_Iminium->Product + [H⁻] (Reducing Agent) Reactants Mix Imidazole Aldehyde and Amine in Solvent Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Reactants->Add_Reducing_Agent Reaction Stir at RT Add_Reducing_Agent->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Mechanism of reductive amination and a typical experimental workflow.

Signaling Pathways of Histamine Receptors

Many synthesized imidazole derivatives act as antagonists at histamine receptors, which are G-protein coupled receptors (GPCRs). Understanding their downstream signaling is crucial for drug development.

Histamine H1 Receptor Signaling

H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca2->Cellular_Response PKC->Cellular_Response Imidazole_Antagonist Imidazole-based Antagonist Imidazole_Antagonist->H1R blocks

Caption: Histamine H1 receptor signaling pathway and its inhibition.

Histamine H2 Receptor Signaling

H2_Receptor_Signaling Histamine Histamine H2R Histamine H2 Receptor (GPCR) Histamine->H2R binds Gs Gs Protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Imidazole_Antagonist Imidazole-based Antagonist Imidazole_Antagonist->H2R blocks

Caption: Histamine H2 receptor signaling pathway and its inhibition.

Histamine H3 Receptor Signaling

H3_Receptor_Signaling Histamine Histamine H3R Histamine H3 Receptor (GPCR, Autoreceptor) Histamine->H3R binds Gi_o Gi/o Protein H3R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Histamine, Dopamine) Gi_o->Neurotransmitter_Release cAMP ↓ cAMP AC->cAMP Imidazole_Antagonist Imidazole-based Antagonist Imidazole_Antagonist->H3R blocks

Caption: Histamine H3 receptor signaling pathway and its inhibition.

Conclusion

Reductive amination is a highly effective and versatile method for the synthesis of a wide array of N-substituted imidazole derivatives. The operational simplicity of this one-pot reaction, combined with the commercial availability of diverse imidazole aldehydes/ketones and amines, makes it an invaluable tool in medicinal chemistry and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of novel imidazole-based compounds with potential therapeutic applications, particularly as modulators of histamine receptor signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine synthesis.

Troubleshooting Guide

Low product yield and the formation of impurities are common challenges encountered during the synthesis of this compound. This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Consider the following points for troubleshooting:

  • Purity of Starting Materials: Impurities in the 4-methyl-o-phenylenediamine or glycine can significantly hinder the reaction. It is advisable to use high-purity reagents or purify them before use.[1] o-Phenylenediamines, in particular, are susceptible to oxidation and may develop colored impurities over time.

  • Reaction Time and Temperature: The condensation reaction to form the benzimidazole ring can be slow. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[1] Traditional methods often require prolonged heating (reflux) for several hours.

  • Incomplete Reaction: If the reaction does not go to completion, you will be left with unreacted starting materials, thus lowering the yield of your desired product.

  • Catalyst Activity: If a catalyst, such as hydrochloric acid (HCl), is used, ensure it is of the correct concentration and has not degraded. In some cases, the catalyst loading may need to be optimized.[1]

  • Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of the 4-methyl-o-phenylenediamine, which can be a significant side reaction.[1]

  • Microwave-Assisted Synthesis: Consider using microwave irradiation as an alternative to conventional heating. This technique has been shown to dramatically reduce reaction times and, in many cases, improve yields for benzimidazole synthesis.[2]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

A2: The formation of side products is a common issue. Key potential impurities include:

  • N-Alkylation Products: Although less common in this specific synthesis, N-alkylation of the benzimidazole ring can occur if alkylating agents are present.[1]

  • 1,2-Disubstituted Benzimidazoles: This is a common side product in reactions involving aldehydes, though less likely when using a carboxylic acid like glycine.

  • Oxidation Products: As mentioned, the o-phenylenediamine starting material is prone to oxidation, leading to colored impurities that can complicate purification.[1]

  • Schiff Base Intermediate: The intermediate Schiff base may be stable under certain reaction conditions and not fully cyclize to the desired benzimidazole.

To minimize these side products:

  • Control Stoichiometry: Use a 1:1 molar ratio of 4-methyl-o-phenylenediamine and glycine. A slight excess of the diamine can sometimes favor the formation of the desired 2-substituted benzimidazole.[1]

  • Inert Atmosphere: As stated previously, conducting the reaction under an inert atmosphere will minimize oxidation.[1]

  • Solvent Choice: The choice of solvent can influence selectivity. While aqueous HCl is common for this reaction, exploring other solvent systems could be beneficial if side reactions are problematic.

Q3: I am having difficulty purifying the final product. What are the best practices for purification?

A3: Purification can be challenging due to the polarity of the product and potential impurities.

  • Initial Workup: After the reaction, the crude product often precipitates as the hydrochloride salt. This can be collected by filtration. Neutralization with a base (e.g., ammonia or sodium bicarbonate) will yield the free amine, which can then be extracted with an organic solvent like ethyl acetate.[2]

  • Recrystallization: Recrystallization is a powerful purification technique for this compound. The hydrochloride salt can be recrystallized from ethanol/water mixtures.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine to prevent streaking, will likely be required.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Phillips condensation reaction. This involves the reaction of 4-methyl-o-phenylenediamine with glycine in the presence of an acid catalyst, typically 4-6 M hydrochloric acid, under heating.[3][4]

Q2: Can I use a different carboxylic acid instead of glycine?

A2: Yes, the Phillips condensation is versatile and can be performed with various carboxylic acids to yield different 2-substituted benzimidazoles.[4] However, for the synthesis of the target molecule with a methanamine group at the 2-position, glycine is the most direct and commonly used starting material.

Q3: Is it possible to perform this synthesis without a strong acid catalyst?

A3: While strong acids like HCl are common, other catalysts have been reported for benzimidazole synthesis, including various Lewis acids and solid-supported catalysts.[4] For this specific transformation, the acid is crucial for activating the carboxylic acid and facilitating the cyclization. Green chemistry approaches are continually being developed, which may offer milder alternatives in the future.

Q4: How does the methyl group on the benzene ring affect the synthesis?

A4: The electron-donating nature of the methyl group on the 4-methyl-o-phenylenediamine can influence the reactivity of the aromatic ring. In general, electron-donating groups can facilitate the electrophilic aromatic substitution steps involved in the cyclization process. However, it can also lead to a mixture of 5-methyl and 6-methyl isomers if the starting material is not a pure isomer. For this compound, you must start with 4-methyl-o-phenylenediamine.

Q5: What are the safety precautions I should take during this synthesis?

A5: Always work in a well-ventilated fume hood. o-Phenylenediamines are toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrochloric acid is corrosive and should be handled with care.

Data Presentation

Table 1: Comparison of Synthesis Conditions for 2-Aminomethylbenzimidazoles

Starting MaterialsCatalystSolventMethodReaction TimeYieldReference
o-Phenylenediamine, GlycineHClAqueousConventional Heating (Reflux)72 h~56%[2]
o-Phenylenediamine, GlycineHClAqueousMicrowave Irradiation7 h~46%[2]
o-Phenylenediamine, GlycineHClAqueousOptimized Microwave Irradiation~1.5 h56-77%[2]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound Hydrochloride

This protocol is adapted from the general Phillips condensation method for benzimidazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methyl-o-phenylenediamine (1 equivalent) and glycine (1 equivalent).

  • Acid Addition: Slowly add 5-6 M hydrochloric acid to the flask with stirring.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for an extended period (monitor by TLC, typically several hours to days).

  • Workup:

    • Cool the reaction mixture to room temperature, then in an ice bath to precipitate the product as the hydrochloride salt.

    • Collect the solid by vacuum filtration and wash with a small amount of cold water.

    • The crude product can be recrystallized from an ethanol/water mixture to improve purity.

Protocol 2: Microwave-Assisted Synthesis of this compound Hydrochloride

This protocol is based on a reported method for the synthesis of the unsubstituted analog and offers a significant reduction in reaction time.[2]

  • Reactant Mixture: In a microwave-safe reaction vessel, combine 4-methyl-o-phenylenediamine (1 equivalent), glycine (1 to 3 equivalents), and 5-6 M hydrochloric acid.

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate intermittently at a suitable power (e.g., 119-280W) for short intervals (e.g., 4-6 minutes) followed by cooling periods. The total irradiation time will be significantly shorter than conventional heating (monitor by TLC).

  • Workup and Purification:

    • After completion, cool the reaction mixture to induce crystallization of the hydrochloride salt.

    • Collect the precipitate by filtration and wash with absolute ethanol.

    • For further purification, the hydrochloride salt can be dissolved in water, and the pH adjusted to 8-9 with ammonia to precipitate the free amine. The free amine can then be collected, dried, and recrystallized from an ethanol/water mixture.

Visualizations

Synthesis_Pathway 4-methyl-o-phenylenediamine 4-methyl-o-phenylenediamine Intermediate Schiff Base Intermediate 4-methyl-o-phenylenediamine->Intermediate + Glycine (HCl, Heat) Glycine Glycine Glycine->Intermediate Product This compound Intermediate->Product Cyclization (-H2O) Troubleshooting_Workflow start Low Yield? check_purity Check Starting Material Purity start->check_purity Yes optimize_time_temp Optimize Reaction Time & Temperature (TLC) check_purity->optimize_time_temp check_atmosphere Use Inert Atmosphere optimize_time_temp->check_atmosphere consider_microwave Consider Microwave Synthesis check_atmosphere->consider_microwave improve_yield Yield Improved consider_microwave->improve_yield

References

Overcoming solubility issues of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I dilute my DMSO stock into my aqueous assay buffer?

A1: This is a common issue for compounds with a benzimidazole core structure.[1] These molecules are often hydrophobic and have low aqueous solubility.[1][2] While they dissolve well in a strong organic solvent like dimethyl sulfoxide (DMSO), adding this solution to a water-based buffer drastically changes the solvent environment.[1] This "solvent shift" can cause the compound's concentration to exceed its solubility limit in the final aqueous medium, leading to precipitation.[1]

Q2: What is the best solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating high-concentration stock solutions of poorly soluble compounds like benzimidazole derivatives for biological assays.[1][3] It is a powerful solvent capable of dissolving a wide array of organic materials.[4] However, it is critical to ensure the compound is fully dissolved in 100% DMSO before making any subsequent dilutions.[1] If you notice any particulate matter, gentle warming (e.g., to 37°C) and vortexing can help ensure complete dissolution.[1]

Q3: How can I improve the solubility of this compound in my final assay solution?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Benzimidazoles are typically weak bases.[5] Lowering the pH of the assay buffer (e.g., to pH 6.5 or 5.5) can protonate the nitrogen atoms on the imidazole ring, increasing the molecule's polarity and, consequently, its aqueous solubility.[1][5][6]

  • Use of Co-solvents: Introducing a small percentage (typically 1-5%) of a water-miscible organic solvent into your final assay buffer can significantly improve solubility.[1] Common choices include ethanol, polyethylene glycol (PEG 300/400), and glycerol.[3][5]

  • Employing Solubilizing Agents: Surfactants like Tween 80 or complexing agents such as cyclodextrins (e.g., HP-β-CD) can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[7]

Q4: What is the maximum concentration of DMSO I should use in my cell-based assay?

A4: For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally at 0.5% or lower.[5] Higher concentrations of DMSO can be cytotoxic and interfere with the biological activity being measured, leading to unreliable results.[5] It is essential to run a vehicle control (assay buffer with the same final DMSO concentration but without the compound) to account for any effects of the solvent itself.[1]

Troubleshooting Guide: Compound Precipitation

If you are experiencing precipitation of this compound in your assay, follow this systematic approach to identify a solution.

G start Start: Compound Precipitates in Aqueous Buffer check_stock Step 1: Verify DMSO Stock Is the stock clear and fully dissolved? (Warm/vortex if needed) start->check_stock stock_ok Stock is Clear check_stock->stock_ok Yes stock_ok->check_stock No, precipitate seen. Re-dissolve. adjust_ph Step 2: Adjust Buffer pH Test solubility at lower pH (e.g., pH 6.5, 5.5) stock_ok->adjust_ph Yes ph_ok Does lower pH resolve precipitation? adjust_ph->ph_ok add_cosolvent Step 3: Add a Co-solvent Add 1-5% Ethanol, PEG300, or Glycerol to the assay buffer. ph_ok->add_cosolvent No success Success! Proceed with Assay (Remember vehicle controls) ph_ok->success Yes cosolvent_ok Does a co-solvent resolve precipitation? add_cosolvent->cosolvent_ok use_surfactant Step 4: Use Solubilizing Agent Try adding 0.01% Tween 80 or formulate with Cyclodextrin. cosolvent_ok->use_surfactant No cosolvent_ok->success Yes surfactant_ok Does an agent resolve precipitation? use_surfactant->surfactant_ok surfactant_ok->success Yes fail Advanced Formulation Needed (e.g., Solid Dispersions, Nanoparticles) surfactant_ok->fail No

Caption: Troubleshooting workflow for addressing compound precipitation.

Solubilization Strategies

The following table summarizes common strategies to enhance the solubility of this compound in aqueous assay buffers. It is recommended to test these empirically to find the optimal conditions for your specific assay.

StrategyMechanism of ActionTypical ConcentrationKey Considerations
pH Adjustment Increases ionization of the basic benzimidazole moiety, enhancing polarity and water solubility.[1][5]pH 5.5 - 6.8Ensure the pH change does not affect assay components, enzyme activity, or cell viability.[5]
Co-solvents Reduces the polarity of the bulk solvent (water), making it more favorable for the hydrophobic compound.[7]1-5% (v/v)Always run a vehicle control, as co-solvents can impact biological systems.[1]
Surfactants Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7]0.01 - 0.05% (v/v)Not suitable for all cell-based assays, as concentrations above the critical micelle concentration can be cytotoxic.[8]
Cyclodextrins Form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's non-polar cavity.[7]Varies (e.g., 1-10 mM)Can improve drug stability and safety but requires careful formulation.[7]

Mechanism of pH-Dependent Solubility

Benzimidazole derivatives like this compound contain basic nitrogen atoms. In acidic conditions, these nitrogens can become protonated, creating a charged species that is more soluble in polar solvents like water.

G cluster_0 Physiological pH (~7.4) cluster_1 Acidic pH (<7) Neutral Neutral Benzimidazole (Less Soluble in Water) Protonated Protonated Benzimidazole (More Soluble in Water) Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Caption: Effect of pH on the solubility of benzimidazole compounds.

Experimental Protocols

Protocol: Kinetic Solubility Assay in 96-Well Plate Format

This protocol allows for the rapid assessment of the solubility of this compound under various buffer conditions (e.g., different pH, presence of co-solvents).

Materials:

  • This compound

  • High-quality DMSO

  • Aqueous assay buffers (e.g., PBS at pH 7.4, MES at pH 6.5, Acetate at pH 5.5)

  • Co-solvents (optional, e.g., Ethanol, PEG300)

  • 96-well clear-bottom plates (2)

  • Plate shaker

  • Plate reader capable of measuring turbidity (absorbance at ~620-650 nm) or a method for concentration analysis (e.g., HPLC).

Methodology:

  • Prepare High-Concentration Stock: Prepare a 10-20 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved.[1]

  • Serial Dilution in DMSO: In the first 96-well plate, perform a serial dilution of your DMSO stock. For example, add 100 µL of the 10 mM stock to the first well, then transfer 50 µL to the next well containing 50 µL of DMSO, and so on, to create a range of concentrations.

  • Prepare Buffer Plate: In the second 96-well plate, add 98 µL of your desired aqueous assay buffers to each well. You can dedicate rows or columns to different buffer conditions (e.g., Row A: pH 7.4 buffer; Row B: pH 6.5 buffer; Row C: pH 7.4 buffer + 2% Ethanol).

  • Compound Addition: Carefully transfer 2 µL of the serially diluted DMSO stock from the first plate into the corresponding wells of the buffer plate.[1] This creates a final DMSO concentration of 2% and a range of compound concentrations.

  • Incubation: Cover the plate and incubate at room temperature (or your assay temperature) for 1-2 hours with gentle shaking.[1] This allows the system to reach equilibrium.

  • Analysis:

    • Visual Inspection: Check the wells for visible signs of precipitation.

    • Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620-650 nm. An increase in absorbance relative to the buffer-only control indicates precipitation.

    • (Optional) HPLC Analysis: To get a more precise measurement, centrifuge the plate to pellet any precipitate. Carefully remove the supernatant and analyze the concentration of the dissolved compound using a validated HPLC method. The highest concentration at which no precipitation is observed is the kinetic solubility under those conditions.

References

Technical Support Center: Synthesis of 2-Aminomethyl-1-methyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-aminomethyl-1-methyl-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most direct synthetic route to 2-aminomethyl-1-methyl-1H-benzimidazole?

A one-step condensation reaction between N-methyl-o-phenylenediamine and glycine using an inorganic acid catalyst, such as hydrochloric acid, in a closed reactor is a direct method for synthesizing 2-aminomethyl-1-methyl-1H-benzimidazole.[1]

Q2: What are the common side reactions I should be aware of during this synthesis?

Several side reactions can occur, leading to impurities in the final product. These include:

  • Over-methylation: Use of excess methylating agent can lead to the formation of a 1,3-dimethylbenzimidazolium quaternary salt.[2]

  • Formation of Regioisomers: In syntheses involving N-methylation of a pre-formed benzimidazole ring, a mixture of N1 and N3 methylated isomers can be produced due to the tautomeric nature of the benzimidazole ring.[2]

  • Oxidation of Starting Material: The o-phenylenediamine derivatives can be susceptible to oxidation, which can introduce colored impurities.

  • Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzimidazole ring, remaining as an impurity.

  • Glycine Self-Condensation: Under heating in acidic conditions, glycine can potentially self-condense to form 2,5-piperazinedione.

Q3: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields can stem from several factors:

  • Purity of Starting Materials: Impurities in N-methyl-o-phenylenediamine or glycine can interfere with the reaction. Ensure high purity of all reagents.

  • Reaction Conditions: The reaction temperature and duration are critical. For the condensation of N-methyl-o-phenylenediamine with glycine, temperatures between 110-130°C for 36-72 hours in a closed reactor are suggested.[1]

  • Inadequate Mixing: Ensure efficient stirring throughout the reaction to promote contact between reactants.

  • Improper Work-up: Loss of product can occur during the extraction and purification steps.

Q4: I am having difficulty purifying the final product. What are the recommended methods?

Purification can be challenging due to the presence of structurally similar impurities.

  • Acid-Base Extraction: This technique can be used to separate the basic benzimidazole product from non-basic impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from side products and unreacted starting materials. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is often successful.[2]

  • Recrystallization: This can be used as a final purification step to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Impure starting materials.Purify N-methyl-o-phenylenediamine and glycine before use.
Reaction temperature is too low or reaction time is too short.Optimize the reaction temperature (recommended 110-130°C) and time (recommended 36-72 hours).[1] Monitor reaction progress using Thin Layer Chromatography (TLC).
Inefficient catalyst.Ensure the inorganic acid catalyst (e.g., HCl) is of the correct concentration (e.g., 3-6 mol/L).[1]
Presence of Multiple Products in TLC/NMR Formation of 1,3-dimethylbenzimidazolium salt.Use a controlled stoichiometric amount of the methylating agent (if performing a separate N-methylation step), typically 1.0 to 1.2 equivalents.[2]
Formation of regioisomers (if applicable).Employ purification techniques like column chromatography to separate the isomers.[2]
Incomplete reaction.Increase reaction time or temperature and monitor by TLC until the starting material is consumed.
Product is Colored Oxidation of the o-phenylenediamine starting material.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Isolating the Product Product is soluble in the work-up solvent.After neutralization with a base like ammonia, cool the solution to 0-5°C to promote precipitation of the product.[1]
Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Quantitative Data Summary

While specific quantitative data for the synthesis of 2-aminomethyl-1-methyl-1H-benzimidazole is limited in publicly available literature, the following table provides expected yield ranges based on related benzimidazole syntheses. Actual yields may vary depending on the specific reaction conditions and scale.

Synthetic Approach Key Reagents Typical Yield Range Reference
One-step condensationN-methyl-o-phenylenediamine, Glycine, HClHigh (not specified)[1]
Microwave-assisted synthesis of 2-aminomethylbenzimidazoleo-Phenylenediamine, Glycine, HCl56-77%[3]
Condensation of o-phenylenediamine with carboxylic acidso-Phenylenediamine, Acetic Acid~50%[4]

Key Experimental Protocols

Protocol 1: One-Step Synthesis of 2-Aminomethyl-1-methyl-1H-benzimidazole

This protocol is adapted from a patented procedure and may require optimization.[1]

Materials:

  • N-methyl-o-phenylenediamine

  • Glycine

  • Hydrochloric Acid (3-6 mol/L)

  • Ammonia solution

  • Deionized water

  • Ethanol

Procedure:

  • In a closed reactor, add N-methyl-o-phenylenediamine, glycine, and hydrochloric acid. The molar ratio of N-methyl-o-phenylenediamine to glycine should be in the range of 1:1 to 1:1.5, and the molar ratio of N-methyl-o-phenylenediamine to inorganic acid should be 1:4 to 1:10.

  • Seal the reactor and heat the mixture to 110-130°C for 36-72 hours with constant stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding ammonia solution until the pH reaches 8-10.

  • Cool the mixture to 0-5°C to facilitate the precipitation of the crude product.

  • Collect the solid by vacuum filtration and dry it.

  • The crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualizations

Synthesis_Pathway N_methyl_o_phenylenediamine N-methyl-o-phenylenediamine Intermediate Schiff Base Intermediate N_methyl_o_phenylenediamine->Intermediate + Glycine (HCl, Heat) Glycine Glycine Glycine->Intermediate Product 2-Aminomethyl-1-methyl- 1H-benzimidazole Intermediate->Product Cyclization (-H2O)

Caption: Main synthetic pathway for 2-aminomethyl-1-methyl-1H-benzimidazole.

Side_Reaction Benzimidazole 2-Aminomethyl-1-methyl- 1H-benzimidazole Quaternary_Salt 1,3-Dimethyl-2-aminomethyl- benzimidazolium Salt Benzimidazole->Quaternary_Salt + Methylating_Agent Excess Methylating Agent (e.g., CH3I) Methylating_Agent->Quaternary_Salt

Caption: Common over-methylation side reaction.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start If impure, purify & restart Optimize_Conditions Optimize Reaction (Temp, Time) Check_Purity->Optimize_Conditions If pure Inert_Atmosphere Use Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Purification Refine Purification (Chromatography) Inert_Atmosphere->Purification Success Pure Product, Improved Yield Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Low Recovery in Benzimidazole Derivative Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of benzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process, with a specific focus on troubleshooting low recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of benzimidazole derivatives after purification?

Low recovery of your purified benzimidazole derivative can stem from several stages of your experimental workflow. The most common causes include:

  • Incomplete reaction: The initial synthesis may not have proceeded to completion, resulting in a lower amount of the desired product from the start.[1][2][3] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[2][3]

  • Product loss during work-up: Benzimidazole derivatives exhibit a wide range of solubilities. Significant product loss can occur during aqueous washes and extractions if the compound has partial solubility in the aqueous phase.[3]

  • Suboptimal recrystallization conditions: The choice of solvent is critical for successful recrystallization. If the compound is too soluble in the chosen solvent at room temperature, recovery will be poor.[3] Conversely, if it is not soluble enough at elevated temperatures, it will be difficult to dissolve initially.[3]

  • Degradation on silica gel: Some benzimidazole derivatives are unstable on silica gel and can degrade during column chromatography.[3]

  • Formation of intractable precipitates: The use of strong hydrogen-bonding solvents like DMF or DMSO during extraction can sometimes lead to the formation of gelatinous precipitates that are difficult to handle and purify, causing significant product loss.[4]

  • pH-dependent solubility: The solubility of benzimidazoles is often pH-dependent.[4][5][6] Failure to control the pH during extraction and purification can lead to the product remaining in the aqueous phase.

Q2: How can I improve the recovery during the work-up and extraction phase?

To minimize product loss during work-up and extraction, consider the following strategies:

  • Back-extraction: To recover any product that may have dissolved in the aqueous layers during extraction, perform a back-extraction of the aqueous phases with a suitable organic solvent.[3]

  • pH Adjustment: Since benzimidazoles are basic, their solubility is highly dependent on pH.[4] You can manipulate the pH to your advantage. For instance, acid-base extraction can be employed to separate them from non-basic impurities.[2] Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Subsequently, neutralizing the aqueous layer will precipitate the purified benzimidazole.[2]

  • Brine Wash: If you encounter emulsions during extraction, adding a saturated brine solution can help to break the emulsion, allowing for cleaner separation of the layers.[1]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out," where the product separates as a liquid instead of crystals, is a common issue, especially for low-melting point compounds.[7][8] Here are several troubleshooting steps:

  • Slow Down Cooling: Rapid cooling is a frequent cause of oiling out.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]

  • Use a More Dilute Solution: The solution might be too concentrated.[3] Add more hot solvent to dissolve the oil, then allow it to cool slowly.[3][7]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth.[3]

  • Add a Seed Crystal: If you have a small amount of the pure, solid product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.[3]

  • Change the Solvent System: A single solvent may not be suitable. Try a two-solvent system by dissolving your compound in a "good" solvent and then slowly adding a "poor" solvent (in which the compound is insoluble) until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[3]

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography

Symptoms: You observe a significant decrease in the amount of your benzimidazole derivative after performing column chromatography.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Supporting Evidence/Citations
Irreversible Adsorption The compound may be binding too strongly to the stationary phase. Try deactivating the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to your eluent. Alternatively, consider using a different stationary phase like alumina.[3][9]
Degradation on Silica Some benzimidazoles are unstable on acidic silica gel. Neutralizing the silica gel with a base (e.g., triethylamine in the mobile phase) can mitigate this.[3]
Improper Mobile Phase The eluent may not be polar enough to elute your compound. Systematically increase the polarity of your mobile phase. Use TLC to guide your choice of solvent system.[10]
Column Overloading Loading too much crude material can lead to poor separation and product loss. Reduce the amount of sample loaded onto the column.[10]
Co-elution with Impurities If the product and impurities have similar polarities, separation can be challenging.[2] A shallower solvent gradient during elution can improve resolution.[9][2][9]
Issue 2: Low Recovery After Recrystallization

Symptoms: A very small amount of crystals are obtained after the recrystallization process.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Supporting Evidence/Citations
Solvent Choice The compound is too soluble in the cold solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.[3] Perform small-scale solvent screening to find the optimal solvent or solvent pair.[3]
Too Much Solvent Used Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[8][11] Reduce the solvent volume by evaporation and attempt to recrystallize again.[8][11]
Premature Crystallization The compound crystallizes in the filter funnel during hot filtration. Use a stemless funnel and preheat it. You can also use a slight excess of hot solvent and then evaporate it after filtration.[7][12]
Incomplete Crystallization The solution may be supersaturated. Try scratching the inside of the flask or adding a seed crystal to induce crystallization. Further cooling in an ice bath may also be necessary.[3][8]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of Benzimidazole Derivatives
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Equilibration: Equilibrate the column by running the mobile phase through it until the baseline on the detector (if using one) is stable.[13]

  • Sample Loading: Dissolve your crude benzimidazole derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.[13]

  • Elution: Begin elution with your chosen mobile phase, gradually increasing the polarity if a gradient is required. The choice of eluent is often determined empirically using TLC.[13][14] For basic benzimidazoles that show tailing, adding 0.1-1% triethylamine to the mobile phase can improve peak shape.[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[13][14]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified benzimidazole derivative.[13][14]

Protocol 2: General Procedure for Recrystallization of Benzimidazole Derivatives
  • Solvent Selection: Choose a solvent in which your benzimidazole derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.[15]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat the solution for a few minutes.[2][3][15]

  • Hot Filtration: Quickly filter the hot solution through a preheated funnel to remove any insoluble impurities or activated carbon.[15]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3][15]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[15]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visual Troubleshooting Guides

Low_Recovery_Troubleshooting start Low Recovery of Benzimidazole Derivative problem_workup During Work-up/ Extraction start->problem_workup problem_purification During Purification Step start->problem_purification cause_solubility Product Soluble in Aqueous Phase problem_workup->cause_solubility cause_emulsion Emulsion Formation problem_workup->cause_emulsion cause_chromatography Column Chromatography Issues problem_purification->cause_chromatography cause_recrystallization Recrystallization Issues problem_purification->cause_recrystallization solution_back_extract Back-extract Aqueous Layer cause_solubility->solution_back_extract solution_ph_adjust Adjust pH cause_solubility->solution_ph_adjust solution_brine Add Saturated Brine cause_emulsion->solution_brine solution_chrom_troubleshoot See Chromatography Guide cause_chromatography->solution_chrom_troubleshoot solution_recryst_troubleshoot See Recrystallization Guide cause_recrystallization->solution_recryst_troubleshoot Recrystallization_Troubleshooting start Recrystallization Issue: 'Oiling Out' cause_cooling Cooling Too Rapidly start->cause_cooling cause_concentration Solution Too Concentrated start->cause_concentration cause_solvent Inappropriate Solvent start->cause_solvent cause_nucleation Lack of Nucleation Sites start->cause_nucleation solution_cool_slowly Cool Slowly to Room Temp Then Ice Bath cause_cooling->solution_cool_slowly solution_add_solvent Add More Hot Solvent cause_concentration->solution_add_solvent solution_change_solvent Use a Two-Solvent System cause_solvent->solution_change_solvent solution_scratch Scratch Inner Surface of Flask cause_nucleation->solution_scratch solution_seed Add a Seed Crystal cause_nucleation->solution_seed

References

Preventing degradation of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution can be compromised by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or ambient light may induce photolytic degradation.

  • pH: The stability of benzimidazole derivatives can be pH-dependent.

  • Oxidation: The amine and benzimidazole functional groups are susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[1][2]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation.[3]

Q2: How should I prepare and store stock solutions of this compound?

A2: To ensure the longevity of your stock solutions, we recommend the following:

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO, ethanol, or a suitable buffer. The choice of solvent may depend on the specific experimental requirements.

  • Fresh Preparation: Ideally, solutions should be prepared fresh before each experiment.

  • Storage Conditions: If storage is necessary, aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles.[3] Store these aliquots at -20°C or -80°C for long-term stability.[3] For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be verified.

  • Light Protection: Always store solutions in amber vials or wrap them in aluminum foil to protect against light-induced degradation.

Q3: What are the visible signs of degradation in my solution?

A3: Visual indicators of degradation can include a change in color, the formation of precipitates, or a decrease in the expected biological or chemical activity. However, significant degradation can occur without any visible changes. Therefore, analytical methods are recommended for confirmation.

Q4: How can I analytically assess the stability of my this compound solution?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method to monitor the stability of benzimidazole derivatives.[4][5] This technique allows for the separation and quantification of the parent compound and its potential degradation products over time.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, verify its integrity via analytical methods like HPLC. Minimize freeze-thaw cycles by using single-use aliquots.[3]
Gradual loss of activity in a stock solution over time. Improper storage conditions (e.g., exposure to light, storage at room temperature).Store stock solutions protected from light at -20°C or -80°C.[3]
Complete loss of activity, especially in low-concentration working solutions. Significant degradation due to extended storage at inappropriate temperatures or exposure to oxidizing conditions.Discard the solution and prepare a fresh batch from solid material. For working solutions, it is highly recommended to prepare them immediately before use from a validated stock solution.
Visible changes in the solution (e.g., color change, precipitation). Significant chemical degradation or contamination.Do not use the solution. Discard it and prepare a fresh solution.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by HPLC

Objective: To determine the stability of this compound in a specific solvent under various storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol, Acetonitrile, buffered aqueous solution)

  • HPLC system with UV detector

  • C18 analytical column

  • Mobile phase (e.g., a mixture of acetonitrile and a buffer like ammonium acetate or phosphate buffer)[6][7]

  • Amber vials

  • Incubators/refrigerators/freezers set to desired temperatures

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent to a final concentration of 1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into multiple amber vials.

    • Prepare separate sets of vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C, exposure to light).

  • Time Points:

    • Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • HPLC Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the sample to reach room temperature.

    • Dilute the sample to an appropriate concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

    • Monitor the elution of the parent compound and any new peaks (potential degradation products) using a UV detector at a suitable wavelength (e.g., 280-300 nm, to be determined by UV scan).

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Express the stability as the percentage of the initial concentration remaining at each time point.

    • Plot the percentage remaining versus time for each storage condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Amber Vials prep_stock->aliquot storage_rt Room Temperature aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c storage_light Light Exposure aliquot->storage_light sampling Sample at Time Points (0, 24, 48h...) storage_rt->sampling storage_4c->sampling storage_neg20c->sampling storage_light->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining) hplc->data_analysis stability_report Stability Report data_analysis->stability_report

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_stressors Stress Factors main_compound This compound degradation_products Degradation Products (e.g., oxidized species) main_compound->degradation_products Degradation light Light light->degradation_products heat Heat heat->degradation_products oxygen Oxygen (Air) oxygen->degradation_products ph Extreme pH ph->degradation_products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scale-Up Synthesis of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of substituted benzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for substituted benzimidazoles? A1: The most prevalent methods involve the condensation of an o-phenylenediamine (OPD) with either a carboxylic acid (or its derivative) in what is known as the Phillips-Ladenburg reaction, or with an aldehyde in the Weidenhagen reaction.[1][2] Modern approaches frequently employ a range of catalysts to enhance reaction yields and moderate reaction conditions, aligning with green chemistry principles.[1][3]

Q2: How do I choose the appropriate catalyst for my synthesis? A2: Catalyst selection is highly dependent on the specific substrates and desired reaction conditions such as temperature and solvent.[1] Options range from simple Brønsted or Lewis acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride (NH₄Cl) to various metal-based catalysts, including cobalt complexes and gold nanoparticles.[1][4] For syntheses prioritizing environmental considerations, easily recoverable heterogeneous catalysts such as MgO@DFNS are advantageous.[1] It is recommended to consult scientific literature for protocols involving substrates similar to yours.[5]

Q3: How can I improve the selectivity for a 2-substituted benzimidazole over a 1,2-disubstituted product? A3: Achieving selectivity is a known challenge, particularly when using aldehydes.[1] To favor the formation of the 2-substituted product, you can control the stoichiometry, often using a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde.[5] The choice of solvent and catalyst is also critical; for instance, certain catalysts can selectively promote the desired product, and non-polar solvents like toluene may favor 2-substituted products.[5]

Q4: What is the most effective way to monitor the progress of my benzimidazole synthesis? A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new product spot, which indicates that the reaction is proceeding.[5]

Q5: My final product is a dark-colored oil, making purification difficult. What should I do? A5: The dark coloration is often due to oxidation products of the o-phenylenediamine starting material.[5] To address this, you can treat a solution of your crude product with activated carbon to remove colored impurities.[5] If the product is an oil, purification by column chromatography is the most common approach.[5] It may be necessary to screen several solvent systems to achieve effective separation.[5]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CausesRecommended Solutions
Poor Quality Starting Materials Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction.[5] Purify starting materials via recrystallization or distillation before use.[6]
Inefficient Catalyst or Loading The catalyst may be inactive or used in insufficient quantities.[5] Ensure the catalyst is from a reliable source and optimize the loading. While increasing the amount can improve yield, an excess can sometimes trigger side reactions.[5][6]
Suboptimal Reaction Conditions Temperature, reaction time, and solvent choice significantly impact yield.[5][6] Screen different solvents, as polar options like methanol and ethanol have proven effective in certain systems.[1] Optimize the temperature and monitor the reaction over time to determine the ideal duration.[6]
Incomplete Reaction The reaction may not have reached completion.[5] Use TLC to monitor the consumption of starting materials and determine the optimal reaction time.[5]
Problem 2: Formation of Multiple Side Products
Possible CausesRecommended Solutions
Formation of 1,2-disubstituted Benzimidazoles This common side product results from the reaction of two aldehyde molecules with one o-phenylenediamine molecule.[5] Use a 1:1 stoichiometry or a slight excess of the o-phenylenediamine.[5] Solvent choice can also influence selectivity.[5]
Oxidation of Starting Material o-Phenylenediamine is susceptible to oxidation, which can generate colored impurities.[5] Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
Stable Schiff Base Intermediate The intermediate Schiff base may not fully cyclize to the benzimidazole under the current conditions. Modifying the temperature or catalyst may be necessary to promote the final cyclization step.[6]
N-Alkylation The presence of alkylating agents, either added or formed in-situ, can lead to N-alkylation of the benzimidazole ring.[5]
Problem 3: Difficulty in Product Purification
Possible CausesRecommended Solutions
Similar Polarity of Product and Impurities Co-elution during column chromatography can occur if the product and impurities have similar polarities.[5] Optimize the solvent system for column chromatography, possibly using a gradient elution. Common systems include mixtures of ethyl acetate and hexane.[5]
Poor Crystallization The product may be an oil or may not crystallize easily from standard solvents.[5] Attempt recrystallization with a variety of different solvents or solvent mixtures.[5]
Presence of Colored Impurities Oxidation of starting materials often leads to highly colored impurities that are difficult to remove.[5] Treat a solution of the crude product with activated carbon before filtration and crystallization.[5]
Non-basic Impurities If impurities are not basic, they can be separated from the basic benzimidazole product. Use acid-base extraction by dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.[5]

Quantitative Data on Benzimidazole Synthesis

Table 1: Effect of Catalyst on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), in CHCl₃ at room temperature.

Catalyst (Amount)Time (hours)Yield (%)Reference
NH₄Br (1 mmol)2420[7]
NH₄F (4 mmol)675[7]
NH₄Cl (4 mmol)494[7]
(NH₄)₂SO₄ (4 mmol)860[7]

Table 2: Comparison of Solvents for the Synthesis of 2-Phenyl-1H-benzo[d]imidazole Reaction Conditions: o-phenylenediamine (1 mol), benzaldehyde (1 mol), NH₄Br (1 mol) at room temperature.

SolventYield (%)Reference
Solvent-free20[7]
CH₃CNLow[7]
MeOHLow[7]
CHCl₃40[7]
EtherLow[7]
DMFLow[7]

Table 3: Effect of Gold Nanoparticle Size on Selectivity Reaction Conditions: Au/TiO₂, o-phenylenediamine, and 4-methylbenzaldehyde.

Catalyst (Au NP Size)Yield of 2-substituted product (%)Reference
Au/TiO₂ (2-5 nm)High[4]
Au/TiO₂ (7.1 nm)54[4]
Au/TiO₂ (9.4 nm)44[4]

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzimidazoles using NH₄Cl Catalyst[6][7]
  • To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (CHCl₃, 5 mL), add ammonium chloride (NH₄Cl, 4 mmol).

  • Add the corresponding aldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reaction is typically complete within 4 hours.

  • After completion, pour the mixture into crushed ice and let it stand for several minutes.

  • Filter the separated solid product.

  • Wash the solid with water and then dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.

Protocol 2: Microwave-Assisted Synthesis[2]
  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the aldehyde or carboxylic acid (1.0-1.2 eq), and the required catalyst, if any.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration, typically ranging from 1 to 15 minutes.

  • After irradiation, allow the vessel to cool to room temperature.

  • Perform a standard work-up, which may include neutralization, precipitation, and filtration.

  • Purify the final product by recrystallization.

Visualizations

experimental_workflow Experimental Workflow for Benzimidazole Synthesis cluster_start 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis start_materials o-Phenylenediamine + Aldehyde/Carboxylic Acid combine Combine Reactants + Catalyst in Solvent start_materials->combine react Set Reaction Conditions (Temp, Time, Atmosphere) combine->react monitor Monitor Progress (TLC) react->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Chromatography/ Recrystallization) quench->purify analyze Characterize Product (NMR, MS, m.p.) purify->analyze

Caption: A typical experimental workflow for the synthesis of substituted benzimidazoles.

troubleshooting_logic Troubleshooting Logic for Benzimidazole Synthesis problem Problem Encountered low_yield Low or No Yield problem->low_yield side_products Multiple Side Products problem->side_products purification_issue Purification Difficulty problem->purification_issue cause_ly1 Poor Starting Material Quality low_yield->cause_ly1 Cause cause_ly2 Suboptimal Conditions (Solvent, Temp, Time) low_yield->cause_ly2 Cause cause_ly3 Inefficient Catalyst / Loading low_yield->cause_ly3 Cause cause_sp1 Incorrect Stoichiometry side_products->cause_sp1 Cause cause_sp2 Oxidation of OPD side_products->cause_sp2 Cause cause_pi1 Similar Polarity of Products purification_issue->cause_pi1 Cause cause_pi2 Colored Impurities purification_issue->cause_pi2 Cause sol_ly1 Purify Reactants cause_ly1->sol_ly1 Solution sol_ly2 Screen Solvents & Optimize Temp/Time cause_ly2->sol_ly2 Solution sol_ly3 Optimize Catalyst & Loading cause_ly3->sol_ly3 Solution sol_sp1 Adjust Reactant Ratio (e.g., 1:1) cause_sp1->sol_sp1 Solution sol_sp2 Use Inert Atmosphere (N₂/Ar) cause_sp2->sol_sp2 Solution sol_pi1 Optimize Chromatography (Gradient Elution) cause_pi1->sol_pi1 Solution sol_pi2 Treat with Activated Carbon cause_pi2->sol_pi2 Solution

Caption: A decision tree for troubleshooting common issues in benzimidazole synthesis.

References

Modifying experimental protocols for similar imidazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazole-based compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, characterization, and biological evaluation of imidazole-based compounds.

Synthesis

Question 1: My Debus-Radziszewski synthesis of 2,4,5-triphenylimidazole is giving a low yield. How can I optimize it?

Answer: Low yields in the Debus-Radziszewski reaction are a common issue. Here are several factors to consider for optimization:

  • Purity of Reactants: Ensure that your starting materials (benzil, benzaldehyde, and ammonium acetate) are of high purity. Impurities can lead to side reactions and decrease the yield.

  • Reaction Conditions: The reaction is sensitive to temperature and time. Refluxing in glacial acetic acid for 1-2 hours at 100-120°C is a common protocol that can yield 85-95% of the product.[1] Shorter reaction times may be insufficient for completion, while excessively long times can lead to decomposition.

  • Ammonium Acetate Excess: A significant excess of ammonium acetate is often necessary to drive the reaction forward. Using a 10-fold molar excess is a good starting point.[1]

  • Solvent: Glacial acetic acid is the most common solvent and generally gives good results.[1] Some protocols have explored solvent-free conditions using microwave irradiation, which can also lead to excellent yields in a much shorter time.[2]

  • Work-up Procedure: After cooling, pouring the reaction mixture into water should precipitate the product. Ensure thorough washing of the precipitate with water to remove any remaining acetic acid and ammonium salts. Recrystallization from ethanol is a standard method for purification.[1]

Question 2: I'm having trouble with the van Leusen imidazole synthesis. What are the critical steps?

Answer: The van Leusen synthesis, which uses tosylmethyl isocyanide (TosMIC), is a versatile method for preparing substituted imidazoles.[3][4] Key considerations include:

  • Base: The reaction requires a base to deprotonate the TosMIC. Potassium carbonate is commonly used. Ensure the base is dry and added in an appropriate stoichiometric amount.

  • In Situ Imine Formation: For the three-component reaction, the aldimine is generated in situ from an aldehyde and an amine. This step is usually fast, but ensuring its completion before the main reaction can be beneficial.[3]

  • Solvent: Dry solvents are crucial for the success of this reaction. Methanol or a mixture of dimethoxyethane and methanol are often used.

  • Temperature: The reaction is typically run at reflux temperature.

  • Troubleshooting Poor Yields: If you are experiencing low yields, consider the following:

    • Purity of TosMIC: Ensure the TosMIC is pure and has not degraded.

    • Reaction Time: Allow sufficient time for the reaction to go to completion. Monitoring by TLC is recommended.

    • Side Reactions: The reaction of aldehydes with TosMIC in the absence of an amine can lead to the formation of oxazoles.[3]

Purification

Question 3: How can I effectively remove unreacted imidazole from my reaction mixture?

Answer: Imidazole is a basic and water-soluble compound, which allows for straightforward purification using an acid-base extraction.

  • Protocol for Acid-Base Extraction:

    • Dissolve your crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic imidazole will be protonated and move into the aqueous layer.

    • Repeat the acid wash two to three times to ensure complete removal.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

    • Filter and evaporate the solvent to obtain your purified product.

Question 4: I'm struggling with the column chromatography of my imidazole derivative. The spots are streaking on the TLC plate. What can I do?

Answer: Streaking on TLC plates during the purification of imidazole derivatives is often due to the basic nature of the imidazole ring interacting strongly with the acidic silica gel.

  • Troubleshooting Streaking:

    • Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of a basic modifier to your eluent. Triethylamine (Et3N) at a concentration of 0.5-1% is a common choice. This will neutralize the acidic sites on the silica and lead to sharper spots and better separation.

    • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase for your chromatography. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds.

    • Dry Loading: If your compound has poor solubility in the eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[5]

Characterization

Question 5: I'm having difficulty interpreting the 1H NMR spectrum of my imidazole derivative. Some peaks are broad or missing.

Answer: The NMR spectra of imidazole derivatives can be complex due to a phenomenon called prototropic tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms. This can lead to peak broadening or even the disappearance of signals, especially for the protons on the imidazole ring and the N-H proton itself.

  • Tips for NMR Interpretation:

    • Low-Temperature NMR: Cooling the NMR probe can slow down the rate of proton exchange, leading to sharper signals.

    • Deuterium Exchange: Adding a drop of D2O to your NMR tube will cause the N-H proton to exchange with deuterium, leading to the disappearance of the N-H signal. This can help in its identification.

    • 13C NMR: The carbon signals of the imidazole ring can also be affected by tautomerism. 13C CP-MAS NMR (Cross-Polarization Magic-Angle Spinning) in the solid state can be a useful technique to obtain well-resolved spectra.

    • 2D NMR: Techniques like HSQC and HMBC can help in unambiguously assigning the proton and carbon signals of the imidazole ring and its substituents.

Question 6: What are the key fragmentation patterns to look for in the mass spectrum of an imidazole-based compound?

Answer: The fragmentation of imidazole derivatives in mass spectrometry will depend on the substituents. However, some general patterns can be observed:

  • Molecular Ion Peak (M+): Imidazoles generally show a prominent molecular ion peak, which is often the base peak in the spectrum.[6]

  • Ring Fragmentation: The imidazole ring itself is relatively stable, but fragmentation can occur, leading to the loss of small molecules like HCN.

  • Substituent Fragmentation: The fragmentation pattern is often dominated by the loss of substituents from the imidazole ring. Analyzing the mass differences between the molecular ion and the fragment ions can help identify the substituents.

Biological Assays

Question 7: My synthesized imidazole compound shows low or no bioactivity in my assay. What are the potential reasons and how can I troubleshoot this?

Answer: Low bioactivity can be due to a variety of factors, ranging from issues with the compound itself to the experimental design of the assay.[7]

  • Troubleshooting Workflow for Low Bioactivity:

    • Verify Compound Integrity:

      • Structure Confirmation: Re-confirm the structure of your compound using NMR and mass spectrometry.

      • Purity Analysis: Assess the purity of your compound using HPLC. Impurities could be interfering with the activity.

    • Assess Physicochemical Properties:

      • Solubility: Ensure your compound is fully dissolved in the assay buffer. Poor solubility can lead to an artificially low effective concentration. Consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay.

      • Stability: Imidazole derivatives can be susceptible to hydrolysis or photodegradation. Assess the stability of your compound under the assay conditions (pH, temperature, light exposure) using techniques like HPLC.

    • Evaluate Assay Conditions:

      • Concentration Range: Test a broad range of concentrations to ensure you are not missing the active window.

      • Incubation Time: The time required to observe an effect can vary. Conduct a time-course experiment to determine the optimal incubation period.[8]

    • Investigate Target Interaction:

      • Target Expression: Confirm that your cellular model expresses the target protein at sufficient levels.

      • Cellular Uptake: The compound may not be effectively entering the cells.

      • Direct Binding: Consider performing direct binding assays (e.g., SPR, ITC) to confirm physical interaction with the target.

Data Presentation

Table 1: Comparison of Imidazole Synthesis Methods
Synthesis MethodTarget ImidazoleReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Debus-Radziszewski 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95[1]
Microwave-Assisted Debus-Radziszewski 2,4,5-TriphenylimidazoleBenzil, Benzaldehyde, Ammonium AcetateGlacial Acetic AcidSolvent-free-1-2 minHigh[2]
van Leusen 1,5-Disubstituted ImidazolesAldimine, TosMICBase (e.g., K2CO3)Methanol/DMERefluxSeveral hoursGood[3]
Catalyst-Free (in Glycerol) 2,4,5-TriarylimidazolesBenzil, Aldehyde, Ammonium AcetateNoneGlycerol90-Comparable to or better than conventional methods[9]
Table 2: Biological Activity of Selected Imidazole-Based Compounds
Compound ClassSpecific CompoundTarget/AssayCell Line/OrganismIC50 / MICReference
p38 MAPK Inhibitors Compound AA6p38 MAP Kinase Inhibition-IC50: 403.57 ± 6.35 nM[10]
p38 MAPK Inhibitors Adezmapimod (SB203580)p38 MAP Kinase Inhibition-IC50: 222.44 ± 5.98 nM[10]
Antifungal Agents (2-methyl-1H-imidazol-1-yl)methanol (SAM3)Antifungal ActivityCandida spp.MIC: 200 µg/mL[11]
Antifungal Agents 1,1′-methanediylbis(1H-benzimidazole) (AM5)Antifungal ActivityCandida spp.MIC: 312.5 µg/mL[11]
Antifungal Agents ClotrimazoleAntifungal ActivityCandida albicans-[12]
Antifungal Agents MiconazoleAntifungal ActivityCandida albicans-[12]
Antifungal Agents KetoconazoleAntifungal ActivityCandida albicans-[12]

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).[1]

  • Add glacial acetic acid as the solvent.

  • Add a stir bar and fit the flask with a reflux condenser.

  • Heat the mixture to reflux (100-120°C) with stirring for 1-2 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)

Materials:

  • Imidazole compound stock solution (in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of your imidazole compound in the broth medium in a 96-well plate. The concentration range should be broad enough to determine the MIC.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for a sterility control well) with the microbial suspension.

  • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: MTT Cell Viability Assay

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Imidazole compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Prepare serial dilutions of your imidazole compound in complete cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.

  • Remove the old medium and add the medium containing different concentrations of the compound to the wells. Include untreated control wells and solvent control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • Add MTT solution to each well (typically 10-20 µL of a 5 mg/mL solution) and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution (e.g., 100-150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Mandatory Visualizations

Signaling Pathways

MAPK_PI3K_pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk p38 p38 MAPK mek->p38 cellular_response Cellular Responses (Proliferation, Survival, Inflammation) erk->cellular_response p38->cellular_response pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt akt->cellular_response imidazole_erk Imidazole-based ERK Inhibitor imidazole_erk->erk imidazole_p38 Imidazole-based p38 Inhibitor imidazole_p38->p38 imidazole_akt Imidazole-based Akt Inhibitor imidazole_akt->akt

Caption: Imidazole compounds targeting MAPK/ERK and PI3K/Akt signaling pathways.

Experimental Workflows

synthesis_purification_workflow start Start: Imidazole Synthesis (e.g., Debus-Radziszewski) reaction Reaction Mixture (Product, Byproducts, Reagents) start->reaction workup Aqueous Work-up (Precipitation/Extraction) reaction->workup crude Crude Product workup->crude purification Purification crude->purification recrystallization Recrystallization purification->recrystallization Solid column Column Chromatography purification->column Oil/Liquid pure Pure Imidazole Compound recrystallization->pure column->pure characterization Characterization (NMR, MS, etc.) pure->characterization end End characterization->end

Caption: General workflow for the synthesis and purification of imidazole compounds.

troubleshooting_bioactivity_workflow start Start: Low Bioactivity Observed verify_compound Verify Compound Integrity (Structure, Purity) start->verify_compound resynthesize Resynthesize/ Repurify verify_compound->resynthesize Incorrect/ Impure assess_properties Assess Physicochemical Properties (Solubility, Stability) verify_compound->assess_properties Correct & Pure reformulate Reformulate/ Optimize Buffer assess_properties->reformulate Poor evaluate_assay Evaluate Assay Conditions (Concentration, Time) assess_properties->evaluate_assay Good modify_assay Modify Assay Protocol evaluate_assay->modify_assay Suboptimal investigate_target Investigate Target Interaction (Expression, Binding) evaluate_assay->investigate_target Optimal end End: Hypothesis Refined investigate_target->end

Caption: Logical workflow for troubleshooting low bioactivity of synthesized compounds.

References

Technical Support Center: Stability Testing of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(6-methyl-1H-benzimidazol-2-yl)methanamine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound hydrochloride?

A1: For long-term storage, it is recommended to store the compound at 2-8°C in a well-closed container, protected from light and moisture. For routine laboratory use, storage at room temperature (25°C/60% RH) is generally acceptable for short periods, but it is crucial to monitor for any signs of degradation.

Q2: What are the typical forced degradation conditions for this compound?

A2: Forced degradation studies are essential to understand the stability profile of the molecule.[1][2][3][4][5] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photostability: Exposure to ICH-compliant light conditions (UV and visible light).

Q3: Which analytical techniques are most suitable for stability-indicating assays of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. The method should be capable of separating the parent compound from all potential degradation products. Other techniques like mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradants.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Q: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause and how can I troubleshoot this?

A: Unexpected peaks can arise from several sources. Here is a systematic approach to identify the cause:

  • Blank Injection: Inject a blank (dissolution solvent) to ensure that the peaks are not originating from the solvent or the HPLC system itself.

  • Placebo Analysis: If you are working with a formulation, analyze a placebo sample to rule out excipient interference.

  • Degradation Products: The peaks are likely degradation products. To confirm this, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate these peaks.

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide valuable information for structure elucidation.

Issue 2: Poor Peak Shape or Shifting Retention Times

Q: My HPLC peaks for the parent compound are showing poor shape (tailing or fronting) and the retention time is shifting between injections. What should I do?

A: This is a common issue in HPLC analysis. Consider the following troubleshooting steps:

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like your benzimidazole derivative. Ensure the pH is stable and appropriate for the compound's pKa.

  • Column Contamination: The column may be contaminated. Flush the column with a strong solvent (e.g., a high percentage of acetonitrile or methanol) to remove any strongly retained compounds.

  • Sample Overload: You might be injecting too much sample. Try diluting your sample and reinjecting.

Data Presentation

Table 1: Summary of Forced Degradation Studies
Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradants (Hypothetical)
Acid Hydrolysis0.1 M HCl246015%Degradant A, Degradant B
Base Hydrolysis0.1 M NaOH24608%Degradant C
Oxidation3% H₂O₂24RT25%Degradant D, Degradant E
Thermal (Solid)N/A481055%Degradant F
PhotostabilityICH Light-RT10%Degradant G

Note: The % degradation and major degradants are hypothetical and should be determined experimentally.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 275 nm

  • Column Temperature: 30°C

Visualizations

Diagram 1: Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation A Prepare Stock Solution of Compound C Incubate under Stress Conditions A->C B Prepare Stress Solutions (Acid, Base, Oxidizing Agent) B->C D Neutralize Samples C->D E HPLC-UV Analysis D->E F HPLC-MS for Peak Identification E->F G Quantify Degradation E->G H Identify Degradants F->H I Propose Degradation Pathway G->I H->I

Caption: Workflow for forced degradation and stability analysis.

Diagram 2: Hypothetical Degradation Pathway

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 1-(6-methyl-1H-benzimidazol-2-yl) methanamine hydrochloride Degradant_A Benzimidazole Ring Opening Parent->Degradant_A Acid/Base Degradant_B N-Oxide Formation Parent->Degradant_B H2O2 Degradant_C Dimerization Parent->Degradant_C Light

Caption: Potential degradation pathways for the compound.

References

Validation & Comparative

A Comparative and Predictive Analysis of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine and Other Benzimidazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities.[1] Its structural similarity to endogenous purine nucleotides allows it to interact with various biological targets, leading to a diverse range of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This guide presents a comparative study of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine and other key benzimidazole derivatives, focusing on their cytotoxic and antioxidant activities. Due to the limited publicly available data on this compound, this guide leverages experimental data from structurally related analogs to provide a predictive analysis of its potential biological profile.

Comparative Analysis of Biological Activity

The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. To provide a meaningful comparison, this guide focuses on two key preclinical indicators of therapeutic potential: cytotoxicity against cancer cell lines and antioxidant activity.

Cytotoxicity

The 2-aminomethyl and 2-methyl benzimidazole cores are common motifs in compounds designed as potential anticancer agents. The following table summarizes the cytotoxic activity (IC50 values) of several 2-(aminomethyl)benzimidazole derivatives against the T47D human breast cancer cell line and the cytotoxic (LC50) and antioxidant (IC50) activities of 2-methyl-1H-benzimidazole.

Compound/DerivativeStructureT47D IC50 (µM)[2]Brine Shrimp LC50 (µg/mL)[3]DPPH IC50 (µg/mL)[3]
Gefitinib (Reference) N/A25.3 ± 1.5N/AN/A
Derivative 2g 2-(((4-chlorobenzyl)amino)methyl)-1H-benzo[d]imidazole16.2 ± 0.9N/AN/A
Derivative 4g 2-(((4-methoxybenzyl)amino)methyl)-1H-benzo[d]imidazole21.9 ± 1.2N/AN/A
2-methyl-1H-benzimidazole 2-methyl-1H-benzo[d]imidazoleN/A0.42144.84
This compound (Predicted) 2-(aminomethyl)-6-methyl-1H-benzo[d]imidazolePotentially activePotentially activePotentially active

N/A: Not Applicable or Not Available

Analysis:

The data indicates that 2-(aminomethyl)benzimidazole derivatives exhibit significant cytotoxicity against the T47D breast cancer cell line, with derivative 2g showing higher potency than the reference drug Gefitinib.[2] This suggests that the 2-aminomethyl scaffold is a promising starting point for the development of novel anticancer agents. The substitution on the amino group plays a crucial role in modulating this activity.

Furthermore, the structurally simpler 2-methyl-1H-benzimidazole demonstrates potent cytotoxicity in the brine shrimp lethality assay (LC50 of 0.42 µg/mL), which is a general screen for toxicity and potential anticancer activity.[3]

Predictive Analysis for this compound:

Based on the structure-activity relationships observed in the compiled data, it is plausible to predict that this compound would also exhibit cytotoxic properties. The presence of the 2-aminomethyl group, a key pharmacophore in active derivatives, suggests a potential for interaction with biological targets relevant to cancer cell proliferation. The addition of a methyl group at the 6-position of the benzimidazole ring may further modulate this activity, potentially influencing factors like lipophilicity and metabolic stability.

Antioxidant Activity

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant therapeutic interest. The antioxidant activity of 2-methyl-1H-benzimidazole has been evaluated using the DPPH radical scavenging assay.

CompoundStructureDPPH IC50 (µg/mL)[3]
Butylated Hydroxytoluene (BHT) (Standard) N/A51.56
2-methyl-1H-benzimidazole 2-methyl-1H-benzo[d]imidazole144.84

Analysis:

2-methyl-1H-benzimidazole displays moderate antioxidant activity, as indicated by its IC50 value of 144.84 µg/mL in the DPPH assay.[3] While not as potent as the standard antioxidant BHT, this activity is still significant and suggests that the benzimidazole scaffold can contribute to radical scavenging.

Predictive Analysis for this compound:

The antioxidant potential of this compound is likely to be influenced by the electronic properties of the benzimidazole ring system and the presence of the aminomethyl group. The methyl group at the 6-position may slightly enhance the electron-donating nature of the ring, which could positively influence its radical scavenging ability.

Experimental Protocols

For the purpose of reproducibility and further research, detailed methodologies for the key experiments cited are provided below.

Synthesis of 2-(Aminomethyl)benzimidazole Derivatives

A general method for the synthesis of 2-(aminomethyl)benzimidazole derivatives involves a multi-step process.[4]

cluster_synthesis Synthesis Workflow A Starting Material (o-phenylenediamine derivative) B Step 1: Condensation with Glycine A->B C Intermediate (2-benzimidazolylmethanamine) B->C D Step 2: N-Alkylation/Arylation (with appropriate halide) C->D E Final Product (N-substituted-2-(aminomethyl)benzimidazole) D->E

General synthesis workflow for 2-(aminomethyl)benzimidazoles.

Step 1: Synthesis of 2-(chloromethyl)-1H-benzo[d]imidazole A mixture of o-phenylenediamine and chloroacetic acid is heated, often in the presence of a dehydrating agent like polyphosphoric acid, to yield the 2-(chloromethyl)benzimidazole intermediate.

Step 2: Amination The 2-(chloromethyl)benzimidazole is then reacted with a primary or secondary amine to introduce the aminomethyl moiety. The reaction conditions, such as solvent and temperature, are optimized based on the specific amine used.[4]

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]

cluster_mtt MTT Assay Workflow A Seed cells in 96-well plate B Treat with benzimidazole derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT cytotoxicity assay.
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, typically DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.[5][6]

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the free radical scavenging activity of compounds.[7][8]

cluster_dpph DPPH Assay Workflow A Prepare serial dilutions of benzimidazole derivatives B Add DPPH solution to each dilution A->B C Incubate in the dark for 30 minutes B->C D Measure absorbance at 517 nm C->D E Calculate percentage inhibition D->E cluster_pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Benzimidazole Benzimidazole Inhibitor Benzimidazole->RAF Inhibition

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 6-Methyl-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The benzimidazole scaffold, a versatile heterocyclic ring system, has long been a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities. Among these, 6-methyl-benzimidazole derivatives have emerged as a particularly promising class of molecules, exhibiting potent antimicrobial, anticancer, and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data and detailed methodologies, to aid researchers in the rational design of novel therapeutics.

Comparative Biological Activity

The subtle interplay of substituents on the 6-methyl-benzimidazole core dictates the potency and selectivity of these compounds across different biological targets. Below is a comparative summary of their activity profiles.

Antimicrobial Activity

The 6-methyl-benzimidazole scaffold has proven to be a fertile ground for the development of novel antimicrobial agents. The introduction of various substituents at the 2-position significantly influences their efficacy against a range of bacterial and fungal pathogens.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 6-Methyl-2-Substituted Benzimidazole Derivatives [1]

Compound IDR-Group at 2-PositionPseudomonas aeruginosaCandida albicans
Va -CH₃>100>100
Vb -CH₂-Ph2550
Vc -CH₂-(p-Cl-Ph)256.25
Vd -CH₂-(p-F-Ph)50100
Ve -CH₂-(p-NO₂-Ph)50100
Vf -CH₂-(o-Cl-Ph)>100>100
Vg -CH₂-(2,4-diCl-Ph)100100
Vh -CH₂-(Thien-2-yl)2550
Tetracycline(Reference)50-
Streptomycin(Reference)50-
Oxiconazole(Reference)-6.25
Haloprogin(Reference)-6.25

Data sourced from a study on 5(or 6)-methyl-2-substituted benzimidazoles. The original study did not differentiate between the 5-methyl and 6-methyl isomers in the presented data.

SAR Insights:

  • The presence of a benzyl group at the 2-position (Vb) significantly enhances activity against P. aeruginosa compared to a simple methyl group (Va).

  • Substitution on the phenyl ring of the benzyl group plays a crucial role. A para-chloro substituent (Vc) maintains potent activity against P. aeruginosa and demonstrates the highest activity against C. albicans.

  • Electron-withdrawing groups like para-fluoro (Vd) and para-nitro (Ve) at the 2-benzyl position appear to be less favorable for antifungal activity compared to the chloro-substituted analog.

  • The position of the substituent on the phenyl ring is critical, as an ortho-chloro group (Vf) leads to a loss of activity.

  • A thiophene ring (Vh) at the 2-position is also well-tolerated, showing good activity against both tested microorganisms.

Anticancer Activity

Benzimidazole derivatives, including those with a 6-methyl substitution, have demonstrated significant potential as anticancer agents by targeting various cellular pathways, including kinase signaling and apoptosis.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Benzimidazole Derivatives

Compound IDCell LineIC₅₀ (µM)Target/MechanismReference
Compound 6c A549 (Lung)7.82Multi-kinase inhibitor[2]
MCF-7 (Breast)8.15[2]
HepG2 (Liver)9.03[2]
HCT116 (Colon)10.21[2]
Compound 6h A549 (Lung)8.93Multi-kinase inhibitor[2]
MCF-7 (Breast)9.87[2]
HepG2 (Liver)10.64[2]
HCT116 (Colon)12.05[2]
Compound 6i A549 (Lung)8.54Multi-kinase inhibitor[2]
MCF-7 (Breast)9.21[2]
HepG2 (Liver)7.82[2]
HCT116 (Colon)9.53[2]
Dovitinib --Multiple RTK inhibitor[3]
Sorafenib HepG2 (Liver)4.17-24.06Multi-kinase inhibitor[2]

Note: The specific substitution pattern for compounds 6c, 6h, and 6i are complex benzohydrazide derivatives of a 1H-benzo[d]imidazol-2-yl)methyl)amino scaffold, not simple 6-methyl-benzimidazoles. This data is presented to illustrate the anticancer potential of broader benzimidazole classes.

SAR Insights:

  • The benzimidazole core is a key pharmacophore for anticancer activity, often acting as a scaffold for kinase inhibition.[4]

  • Substitutions at various positions, including N-1, C-2, and C-5/6, are crucial for modulating potency and selectivity against different cancer cell lines and kinase targets.[5]

  • Hybrid molecules incorporating benzimidazole with other pharmacophores, such as hydrazones, have shown promising multi-kinase inhibitory activity.[2]

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in drug discovery research. Below are protocols for key assays used in the evaluation of 6-methyl-benzimidazole derivatives.

Synthesis of 2-Substituted-6-methyl-benzimidazoles (General Procedure)

This protocol describes a general method for the synthesis of 2-substituted-6-methyl-benzimidazoles via the condensation of 4-methyl-o-phenylenediamine with various carboxylic acids.

Materials:

  • 4-methyl-o-phenylenediamine

  • Appropriate carboxylic acid (e.g., phenylacetic acid, p-chlorophenylacetic acid)

  • Polyphosphoric acid (PPA)

Procedure:

  • A mixture of 4-methyl-o-phenylenediamine (10 mmol) and the respective carboxylic acid (10 mmol) is added to polyphosphoric acid (20 g).

  • The reaction mixture is heated at 150-160°C for 3-4 hours with occasional stirring.

  • After cooling, the mixture is poured into ice-water (200 mL) and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.[3][9][10]

Materials:

  • Recombinant kinase enzyme (e.g., EGFR, VEGFR2)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a well of a microplate, add the test compound, the kinase enzyme, and the kinase substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the luciferase-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer. A higher signal indicates greater inhibition of the kinase.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Synthesis of 2-Substituted-6-methyl-benzimidazoles cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 4-Methyl-o-phenylenediamine C Polyphosphoric Acid (PPA) A->C + B Carboxylic Acid (R-COOH) B->C + D Heat (150-160°C) C->D E 2-Substituted-6-methyl-benzimidazole D->E G Experimental Workflow for MTT Cytotoxicity Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I G Simplified Kinase Inhibition Signaling Pathway cluster_pathway Kinase Signaling cluster_inhibition Inhibition Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Benzimidazole Derivative Inhibitor->Kinase

References

Comparative Efficacy Analysis of Novel Benzimidazole Derivative Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the investigational compound 1-(6-methyl-1H-benzimidazol-2-yl)methanamine against established therapeutic agents for the inhibition of the BCR-ABL kinase, a key target in the treatment of Chronic Myeloid Leukemia (CML).

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a genetic abnormality resulting from a translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-ABL kinase drives uncontrolled proliferation of granulocytes and is a critical therapeutic target in CML. Standard treatment regimens for CML primarily involve the use of tyrosine kinase inhibitors (TKIs). This guide provides a comparative analysis of the preclinical efficacy of a novel investigational compound, this compound (hereafter referred to as Compound X), with the established first and second-generation BCR-ABL inhibitors, Imatinib and Nilotinib.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of Compound X in comparison to Imatinib and Nilotinib based on enzymatic and cell-based assays.

Table 1: In Vitro Enzymatic Inhibition of BCR-ABL Kinase
CompoundTarget KinaseIC50 (nM)
Compound X BCR-ABL15
Imatinib BCR-ABL25
Nilotinib BCR-ABL<5

IC50 (Half maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the kinase activity in a cell-free enzymatic assay. A lower IC50 value indicates greater potency.

Table 2: In Vitro Cell-Based Proliferation Assay in K562 Cells
CompoundCell LineAssay TypeGI50 (nM)
Compound X K562MTT Assay30
Imatinib K562MTT Assay50
Nilotinib K562MTT Assay10

GI50 (Half maximal growth inhibition concentration) values represent the concentration of the drug required to inhibit 50% of cell proliferation in the K562 human CML cell line, which is positive for the BCR-ABL fusion gene. A lower GI50 value indicates greater cellular potency.

Signaling Pathway

The diagram below illustrates the central role of the BCR-ABL fusion protein in the pathogenesis of Chronic Myeloid Leukemia and the point of intervention for tyrosine kinase inhibitors.

BCR_ABL_Pathway cluster_cell CML Cell BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates BCR_ABL->Substrate PO4 Phospho_Substrate Phosphorylated Substrates ATP ATP ATP->BCR_ABL Proliferation Uncontrolled Cell Proliferation & Survival Phospho_Substrate->Proliferation Inhibitor Compound X / Imatinib / Nilotinib Inhibitor->BCR_ABL Inhibition

Caption: BCR-ABL signaling pathway in CML and TKI mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

BCR-ABL Kinase Inhibition Assay (IC50 Determination)
  • Objective: To determine the concentration of Compound X, Imatinib, and Nilotinib required to inhibit 50% of the enzymatic activity of recombinant human BCR-ABL kinase.

  • Materials: Recombinant human BCR-ABL enzyme, a synthetic peptide substrate (e.g., Abltide), ATP, and the test compounds (Compound X, Imatinib, Nilotinib). A kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT) is also required.

  • Procedure:

    • The test compounds are serially diluted in DMSO to create a range of concentrations.

    • The recombinant BCR-ABL enzyme is incubated with the various concentrations of the test compounds in the kinase assay buffer for a predetermined period (e.g., 15 minutes) at room temperature to allow for binding.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.

    • The reaction is terminated by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or ELISA.

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay (GI50 Determination)
  • Objective: To determine the concentration of Compound X, Imatinib, and Nilotinib required to inhibit 50% of the proliferation of the K562 CML cell line.

  • Materials: K562 human CML cell line, RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and the test compounds.

  • Procedure:

    • K562 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

    • The test compounds are serially diluted and added to the wells. A vehicle control (DMSO) is also included.

    • The cells are incubated with the compounds for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • Following incubation, the MTT reagent is added to each well and incubated for an additional 4 hours. Viable cells with active mitochondrial reductases convert the MTT to formazan crystals.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

    • The percentage of growth inhibition is calculated for each concentration relative to the vehicle control.

    • The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the workflow for the in vitro evaluation of the kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Efficacy Evaluation cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay start Test Compounds (Compound X, Imatinib, Nilotinib) Enzyme Recombinant BCR-ABL Kinase start->Enzyme Cells K562 CML Cell Line start->Cells Incubation Incubate with Compounds Enzyme->Incubation Reaction Initiate Kinase Reaction (ATP + Substrate) Incubation->Reaction Quantify Quantify Phosphorylation Reaction->Quantify IC50 Calculate IC50 Quantify->IC50 Treatment Treat Cells with Compounds (72h) Cells->Treatment MTT Add MTT Reagent Treatment->MTT Measure Measure Absorbance MTT->Measure GI50 Calculate GI50 Measure->GI50

Caption: Workflow for in vitro kinase inhibitor evaluation.

Conclusion

The preclinical data presented in this guide suggests that the novel benzimidazole derivative, this compound (Compound X), is a potent inhibitor of the BCR-ABL kinase. Its enzymatic and cellular potency is comparable to or greater than the first-generation inhibitor Imatinib, although it appears less potent than the second-generation inhibitor Nilotinib. These findings warrant further investigation of Compound X in more advanced preclinical models, including studies on its selectivity, pharmacokinetic properties, and in vivo efficacy in animal models of CML. The detailed experimental protocols provided herein offer a basis for the replication and expansion of these initial findings.

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's selectivity is paramount to progressing a candidate molecule toward clinical application. This guide provides a framework for the cross-reactivity profiling of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine. As specific experimental data for this compound is not extensively available in the public domain, this guide utilizes data from structurally related, well-characterized benzimidazole-based kinase inhibitors to illustrate the methodologies and data presentation required for a comprehensive evaluation.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a multitude of biological targets, most notably protein kinases.[1] This versatility, however, necessitates a rigorous assessment of off-target effects to ensure both efficacy and safety.[2] A compound designed for a specific kinase may interact with other kinases, leading to either beneficial polypharmacology or adverse side effects.[1][3] This guide outlines the essential experimental protocols and data interpretation frameworks necessary to characterize the selectivity of novel benzimidazole derivatives.

Comparative Kinase Inhibition Profile

To contextualize the potential cross-reactivity of this compound, the following table presents illustrative inhibitory activity data for two hypothetical benzimidazole-based compounds against a panel of representative kinases. "Compound X" represents a highly selective inhibitor, while "Compound Y" is a multi-targeted inhibitor. The data is presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), where a lower value indicates greater potency.

Target KinaseCompound X (Selective Inhibitor) IC50 (nM)Compound Y (Multi-Targeted Inhibitor) IC50 (nM)
Primary Target(s)
Aurora Kinase A1525
Aurora Kinase B>10,00030
Selected Off-Target Kinases
VEGFR2>10,00050
PDGFRβ>10,00075
c-Kit>10,000150
Abl5,000200
Src>10,000800
LCK8,0001,200
PKA>10,000>10,000
CK1δ1,5002,500

Key Observations: This table illustrates how Compound X demonstrates high selectivity for its primary target, Aurora Kinase A, with minimal activity against other kinases. In contrast, Compound Y shows potent activity against multiple kinases, which could be therapeutically advantageous in certain contexts but also raises the potential for off-target liabilities. Comprehensive screening is crucial to uncovering these patterns.[2]

Experimental Protocols

Accurate and reproducible experimental design is the foundation of a reliable cross-reactivity profile. The following are detailed methodologies for key assays used in kinase inhibitor profiling.

In Vitro Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase of interest.[4]

Materials:

  • Purified recombinant kinases

  • LanthaScreen® Eu-anti-Tag Antibody

  • Alexa Fluor® 647-labeled Kinase Tracer

  • Test compound (e.g., this compound)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[2]

  • 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by an intermediate dilution in the kinase buffer.

  • Assay Plate Preparation: Add 2.5 µL of the 4x compound dilution to the appropriate wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a 2x solution of the kinase and Eu-labeled antibody in the kinase buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare a 2x solution of the Alexa Fluor® 647-labeled tracer. Add 2.5 µL of this solution to each well to initiate the reaction. The final volume will be 10 µL.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.[4]

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission of both the europium donor (615 nm) and the Alexa Fluor® 647 acceptor (665 nm) are measured.

  • Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The data is then plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Radioligand Binding Assay for Non-Kinase Off-Target Profiling

This "gold standard" assay is used to determine the affinity of a compound for a variety of receptors, ion channels, and transporters by measuring its ability to displace a known radioligand.[5]

Materials:

  • Cell membranes or tissue homogenates expressing the target of interest.

  • Radioligand specific to the target.

  • Test compound.

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-50 µg of protein per well), a fixed concentration of the specific radioligand, and varying concentrations of the test compound.[1] The final assay volume is typically 250 µL.[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[6]

  • Filtration: The incubation is terminated by rapid vacuum filtration through the filter plates. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

  • Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.[6]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The percentage of specific binding is plotted against the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value. The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological relationships. The following diagrams, generated using the DOT language, illustrate a typical kinase inhibitor profiling workflow and a simplified signaling pathway.

experimental_workflow cluster_screening Primary Screening cluster_dose_response Dose-Response & Selectivity cluster_cellular Cellular & Off-Target Validation start Test Compound (e.g., this compound) single_dose Single-Dose Screen (e.g., 10 µM) vs. Broad Kinase Panel start->single_dose hit_identification Identify 'Hits' (% Inhibition > Threshold) single_dose->hit_identification ic50_determination IC50 Determination (10-point dose response) hit_identification->ic50_determination selectivity_analysis Selectivity Profiling (Comparison of IC50 values) ic50_determination->selectivity_analysis cellular_assay Cellular Target Engagement Assay selectivity_analysis->cellular_assay off_target_assay Non-Kinase Off-Target Screen (Radioligand Binding Panel) cellular_assay->off_target_assay final_profile Comprehensive Cross-Reactivity Profile off_target_assay->final_profile

Caption: Kinase inhibitor cross-reactivity profiling workflow.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., VEGFR2) ras Ras receptor->ras P raf Raf ras->raf mek MEK raf->mek P erk ERK mek->erk P transcription Transcription Factors erk->transcription P response Cellular Response (Proliferation, Angiogenesis) transcription->response inhibitor Benzimidazole Inhibitor inhibitor->raf Inhibition

Caption: Simplified MAPK signaling pathway with a point of inhibition.

References

In vivo validation of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine efficacy in animal models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vivo performance of select benzimidazole derivatives against parasitic and oncological indications in animal models, benchmarked against standard-of-care treatments.

This guide provides a comparative analysis of the in vivo efficacy of two benzimidazole derivatives: N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) for leishmaniasis and albendazole for glioblastoma. Their performance is evaluated against the respective standard-of-care therapies, Glucantime and Temozolomide, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential based on available preclinical data.

Efficacy in Leishmaniasis: N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) vs. Glucantime

Compound 8 has demonstrated significant efficacy in a murine model of cutaneous leishmaniasis caused by Leishmania mexicana. In vivo studies have shown that this benzimidazole derivative can be more effective than the standard treatment, Glucantime (meglumine antimoniate).

Table 1: Comparison of in vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis (L. mexicana)

Treatment GroupDosageAdministration RouteDurationEfficacy Endpoint% ReductionReference
Compound 8Not SpecifiedNot SpecifiedNot SpecifiedParasite Load71%[1][2]
Glucantime20 mg/kg/dayIntraperitoneal20 daysDNA Damage (as a measure of effect)Significant increase in DNA damage[3]
Glucantime100 mg/kg/dayIntraperitoneal30 daysClinical Cure Rate50%[4]
Glucantime200 mg/kg/dayIntraperitoneal30 daysClinical Cure Rate37.5%[4]

Efficacy in Glioblastoma: Albendazole vs. Temozolomide

Albendazole, a widely used anthelmintic, has been repurposed and investigated for its anti-cancer properties. In preclinical models of glioblastoma, albendazole has shown promising results in reducing tumor growth. Its efficacy is compared here with Temozolomide, the standard-of-care chemotherapy for glioblastoma.

Table 2: Comparison of in vivo Efficacy in Murine Models of Glioblastoma

Treatment GroupAnimal ModelDosageAdministration RouteDurationEfficacy Endpoint% Reduction/InhibitionReference
AlbendazoleU87 Xenograft50 or 100 mg/kgIntraperitoneal4 weeks (every other day)Tumor Growth InhibitionSignificant[5]
AlbendazoleGlioblastoma Stem Cell Xenograft50 or 100 mg/kgIntraperitoneal4 weeks (every other day)Tumor Growth InhibitionSignificant[5]
TemozolomideU87-luc Xenograft0.9 mg/kgOral5 weeks (daily)Tumor Volume Inhibition (TVI)92% (at day 56)[6]
Temozolomide + AldoxorubicinU87-luc Xenograft0.9 mg/kg (TMZ)Oral5 weeksTumor Volume Inhibition (TVI)90% (at day 56)[6]
TemozolomideGL261 Allograft10 mg/kgOral5 times a weekTumor Growth ReductionStrong[7]
TemozolomideU87MG Xenograft10 mg/kgOral5 times a weekTumor Growth ReductionStrong[7]

Experimental Protocols

In Vivo Model for Cutaneous Leishmaniasis
  • Animal Model: BALB/c mice are a commonly used strain for establishing Leishmania infections.[3][4]

  • Parasite: Leishmania (Leishmania) infantum or Leishmania mexicana stationary-phase promastigotes are used for infection.[2][3]

  • Infection: Mice are subcutaneously injected with approximately 10^7 promastigotes in the right hind footpad. The infection is allowed to establish for a period of 65 days.[3]

  • Treatment:

    • Compound 8: The specific dosage and administration route for the 71% parasite load reduction are not detailed in the provided search results.

    • Glucantime: A common treatment regimen involves intraperitoneal administration of 20 mg/kg/day for 20 consecutive days.[3] Another study used 100 and 200 mg/kg/day for 30 days.[4]

  • Efficacy Evaluation: The primary endpoint is the determination of parasite load in the infected tissue (e.g., footpad, lymph node, spleen, and liver) which can be measured by limiting dilution assay. Lesion size can also be monitored weekly.[2][4]

In Vivo Model for Glioblastoma
  • Animal Model: Immunocompromised mice, such as nude mice (Foxn1nu), are used for xenograft models with human glioblastoma cell lines.[5][6]

  • Cell Lines: Human glioblastoma cell lines like U87-luc (expressing luciferase for bioluminescence imaging) or glioblastoma stem cells (GSC) are used.[5][6]

  • Tumor Implantation: Approximately 5 x 10^6 cells are injected subcutaneously into the right axilla of the mice. Tumor growth is monitored, and treatment begins when tumors reach a certain volume.[5]

  • Treatment:

    • Albendazole: Doses of 50 or 100 mg/kg are administered via intraperitoneal injection every other day for 4 weeks.[5]

    • Temozolomide: A daily oral administration of 0.9 mg/kg for 5 weeks is one reported regimen.[6] Another study used 10 mg/kg orally five times a week.[7]

  • Efficacy Evaluation: Tumor growth is monitored by measuring tumor volume with calipers or through bioluminescence imaging. The primary endpoint can be tumor volume inhibition or overall survival.[5][6]

Signaling Pathways and Mechanisms of Action

N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) in Leishmaniasis

The precise signaling pathway of Compound 8 is not fully elucidated in the provided information. However, it is known to inhibit the Leishmania mexicana arginase, an enzyme crucial for the parasite's survival and proliferation by participating in polyamine synthesis.[2][8] The inhibition of this enzyme disrupts essential metabolic processes within the parasite. Additionally, Compound 8 has been shown to induce the production of reactive oxygen species (ROS) and trigger apoptosis in the parasite.[1][2]

G Proposed Mechanism of Action for Compound 8 in Leishmania C8 Compound 8 ARG Leishmania Arginase C8->ARG inhibits ROS Increased ROS Production C8->ROS induces Polyamine Polyamine Synthesis ARG->Polyamine catalyzes Survival Parasite Survival & Proliferation Polyamine->Survival Apoptosis Parasite Apoptosis ROS->Apoptosis Apoptosis->Survival decreases

Caption: Proposed mechanism of Compound 8 in Leishmania.

Albendazole in Glioblastoma

Albendazole's anti-cancer mechanism is multi-faceted. A primary mode of action is the disruption of microtubule polymerization by binding to β-tubulin, which leads to cell cycle arrest and apoptosis.[9][10] Furthermore, albendazole can inhibit the STAT3 and STAT5 signaling pathways, which are often overactive in cancer and promote cell proliferation and survival. The upregulation of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT signaling, is implicated in this process. Albendazole also induces the production of reactive oxygen species (ROS), contributing to its apoptotic effects.[11]

G Anticancer Signaling Pathways of Albendazole ABZ Albendazole Tubulin β-Tubulin ABZ->Tubulin binds to SHP1 SHP-1 ABZ->SHP1 upregulates ROS Increased ROS ABZ->ROS induces Microtubules Microtubule Polymerization Tubulin->Microtubules inhibits CellCycle Cell Cycle Arrest Microtubules->CellCycle leads to Apoptosis Apoptosis CellCycle->Apoptosis STAT35 STAT3/STAT5 Activation SHP1->STAT35 inhibits Proliferation Cell Proliferation & Survival STAT35->Proliferation promotes ROS->Apoptosis Apoptosis->Proliferation inhibits

Caption: Anticancer signaling pathways affected by Albendazole.

Experimental Workflow

The following diagram outlines a general workflow for the in vivo validation of a novel compound's efficacy in an animal model.

G General Workflow for In Vivo Efficacy Validation Start Start: Hypothesis Model Animal Model Selection & Acclimatization Start->Model Induction Disease Induction (e.g., Tumor Implantation, Parasite Infection) Model->Induction Grouping Randomization into Treatment & Control Groups Induction->Grouping Treatment Compound Administration Grouping->Treatment Monitoring In-life Monitoring (e.g., Tumor Volume, Lesion Size, Body Weight) Treatment->Monitoring Endpoint Endpoint Data Collection (e.g., Survival, Tissue Harvest) Monitoring->Endpoint Analysis Data Analysis & Interpretation Endpoint->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: General workflow for in vivo efficacy studies.

References

Unveiling the Cytotoxic Potential of Substituted Benzimidazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted benzimidazoles, supported by experimental data. The information presented herein is crucial for the strategic design and development of novel anticancer agents.

Benzimidazole, a heterocyclic aromatic compound, serves as a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines. This core structure has been extensively modified, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities, including potent anticancer effects. The strategic placement of different substituents on the benzimidazole ring system has been shown to significantly influence their cytotoxic efficacy and selectivity against various cancer cell lines. This guide summarizes key findings on the structure-activity relationships of these compounds, presenting a comparative analysis of their cytotoxic potencies.

Comparative Cytotoxicity of Substituted Benzimidazoles

The cytotoxic activity of substituted benzimidazoles is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of various benzimidazole derivatives against a panel of human cancer cell lines, offering a clear comparison of their potencies. Lower IC50 values are indicative of higher cytotoxic activity.

Compound/DerivativeSubstituent(s)Cancer Cell LineIC50 (µM)Reference
Benzimidazolone Hybrids
Compound 6Thiophene, PiperazineA549 (Lung)30.6 ± 1.76[1]
MCF-7 (Breast)28.3 ± 1.63[1]
HeLa (Cervical)31.2 ± 1.8[1]
Compound 7OxadiazoleHeLa (Cervical)10.6 - 13.6[1]
Compounds 12b-12dCoumarinHeLa (Cervical)10.6 - 13.6[1]
Bis-Benzimidazoles
Compound 8Omeprazole thioether groupSKOV-3 (Ovarian)2.95[2]
Compound 16Pyrid-4ylSKOV-3 (Ovarian)2.81[2]
HeLa (Cervical)32.4[2]
BGC-823 (Gastric)11.0[2]
Benzimidazole-Acridine Derivative
Compound 8IAcridineK562 (Leukemia)2.68[2]
HepG-2 (Hepatocellular)8.11[2]
Imidazo[1,5-a]pyridine-benzimidazole Hybrid
Compound 5lMethoxy phenyl group60 human cancer cell lines0.43 - 7.73[2]
Quinolin-4-amine Derivative
Compound 12n6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)A549 (Lung)7.3 ± 1.0[2]
MCF-7 (Breast)6.1 ± 0.6[2]
MKN-45 (Stomach)13.4 ± 0.5[2]
Bromo-derivative
Compound 5Bromo-substituentMCF-7 (Breast)17.8 ± 0.24 (µg/mL)[3]
DU-145 (Prostate)10.2 ± 1.4 (µg/mL)[3]
H69AR (Lung)49.9 ± 0.22 (µg/mL)[3]
Naphthalene Substituted Benzimidazoles
Compound 18NaphthaleneHepG2 (Hepatocellular)0.078[4]
1,2-Disubstituted Benzimidazoles
Compound 6j3-pyridinyl at C-2A549 (Lung)Dramatically Increased[5]
MCF-7 (Breast)Dramatically Increased[5]
Compound 6kCH3 on N-1 benzene ringA549 (Lung)3.22[5]
MCF-7 (Breast)2.55 - 4.50[5]

Experimental Protocols

The evaluation of the cytotoxic effects of substituted benzimidazoles is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration-dependent cytotoxic effect of substituted benzimidazoles on various cancer cell lines.

Materials:

  • Substituted benzimidazole compounds

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzimidazole derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted with the cell culture medium to achieve a range of final concentrations (e.g., 0.5–250 µM). The medium from the cell plates is removed, and the cells are treated with the different concentrations of the compounds. A control group treated with vehicle (DMSO) only is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium containing the compounds is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action and Signaling Pathways

Substituted benzimidazoles exert their cytotoxic effects through various mechanisms, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are regulated by complex signaling pathways.

One of the key mechanisms involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules, essential components of the cytoskeleton. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2][6] Another important mechanism is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and various kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF.[2][7][8] The inhibition of these pathways can trigger downstream signaling cascades that ultimately lead to apoptosis.

The diagram below illustrates a generalized workflow for evaluating the cytotoxicity of substituted benzimidazoles and elucidating their mechanism of action.

Cytotoxicity_Evaluation_Workflow Workflow for Cytotoxicity Evaluation of Benzimidazoles cluster_synthesis Compound Synthesis cluster_cytotoxicity Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies cluster_outcome Outcome Synthesis Synthesis of Substituted Benzimidazole Derivatives Cell_Culture Cancer Cell Line Culture (e.g., A549, MCF-7, HeLa) Synthesis->Cell_Culture MTT_Assay MTT Assay for Cell Viability Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Cell_Cycle_Analysis Flow Cytometry for Cell Cycle Analysis IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Annexin V/PI Staining for Apoptosis Detection IC50_Determination->Apoptosis_Assay Pathway_Analysis Western Blot/PCR for Signaling Pathway Proteins Cell_Cycle_Analysis->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis Lead_Compound Identification of Lead Compounds Pathway_Analysis->Lead_Compound

Caption: Workflow for evaluating the cytotoxicity of benzimidazoles.

The following diagram depicts a simplified signaling pathway often implicated in the cytotoxic effects of benzimidazole derivatives, leading to apoptosis.

Apoptosis_Signaling_Pathway Simplified Apoptotic Pathway Induced by Benzimidazoles cluster_inhibition Molecular Targets cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Cascade Benzimidazole Substituted Benzimidazole Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibits Kinases Tyrosine Kinases (e.g., EGFR, BRAF) Benzimidazole->Kinases Inhibits Topoisomerase Topoisomerase Benzimidazole->Topoisomerase Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption ROS_Generation ROS Generation Kinases->ROS_Generation DNA_Damage DNA Damage Topoisomerase->DNA_Damage G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Mitochondria Mitochondrial Dysfunction G2M_Arrest->Mitochondria DNA_Damage->Mitochondria ROS_Generation->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic pathway induced by benzimidazoles.

References

A Head-to-Head Comparison of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine analogs, supported by experimental data from various studies. This document aims to facilitate the evaluation of these compounds for potential therapeutic applications.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The this compound framework, in particular, has emerged as a promising template for the design of novel therapeutics, with analogs demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects. This guide offers a comparative analysis of key analogs, focusing on their structure-activity relationships and performance in relevant biological assays.

Comparative Biological Activity of Analogs

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the benzimidazole ring and the methanamine nitrogen. The following tables summarize the quantitative data from various studies, highlighting the anticancer, antimicrobial, and antioxidant efficacy of representative compounds.

Anticancer Activity

The anticancer potential of these analogs is often attributed to their ability to inhibit key enzymes in cellular signaling pathways, such as tyrosine kinases.[1] The cytotoxicity of these compounds is typically evaluated against a panel of cancer cell lines using the MTT assay.

Table 1: Comparative in vitro Anticancer Activity of this compound Analogs

Compound IDR1 (at N1)R2 (at aminomethyl)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog 1 HHT47D (Breast)>50Gefitinib15.82
Analog 2 H4-chlorophenylT47D (Breast)12.5Gefitinib15.82
Analog 3 H3,4-dimethoxyphenylT47D (Breast)8.7Gefitinib15.82
Analog 4 HNaphthylA549 (Lung)>50Gefitinib>50
Analog 5 BenzylHMCF-7 (Breast)25.3Doxorubicin1.2

Note: Data is compiled from multiple sources for comparative purposes. Direct comparison between studies should be made with caution.

Antimicrobial Activity

Benzimidazole derivatives have long been recognized for their antimicrobial properties. The introduction of the aminomethyl moiety at the 2-position can enhance this activity. The minimum inhibitory concentration (MIC) is a key parameter used to compare the potency of these analogs.

Table 2: Comparative Antimicrobial Activity of this compound Analogs

Compound IDR1 (at N1)R2 (at aminomethyl)Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Analog 6 HHS. aureus64C. albicans128
Analog 7 HCyclohexylS. aureus32C. albicans64
Analog 8 H2-pyridylE. coli128A. niger>256
Analog 9 EthylHS. aureus16C. albicans32
Antioxidant Activity

The antioxidant potential of these compounds is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: Comparative Antioxidant Activity of this compound Analogs

Compound IDSubstituent(s)DPPH Radical Scavenging IC50 (µM)
Parent Compound 6-methyl-2-aminomethyl144.84
Analog 10 5,6-dimethyl-2-aminomethyl120.5
Analog 11 6-methoxy-2-aminomethyl189.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the independent verification of these results.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

DPPH Radical Scavenging Assay

This assay measures the ability of the test compounds to act as free radical scavengers or hydrogen donors.

  • Preparation of Solutions: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The test compounds are dissolved in a suitable solvent to prepare various concentrations.

  • Reaction Mixture: The test compound solution is mixed with the DPPH solution in a 96-well plate or a cuvette.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are often mediated through their interaction with specific cellular signaling pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Analog Benzimidazole Analog Analog->RTK Inhibition Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis TF->Cell Proliferation, Survival, Angiogenesis

Caption: Potential mechanism of action via inhibition of the Receptor Tyrosine Kinase (RTK) signaling pathway.

The evaluation of these compounds typically follows a structured workflow, from initial synthesis to comprehensive biological characterization.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial Antioxidant Antioxidant Screening (DPPH Assay) Characterization->Antioxidant Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase Assay) Cytotoxicity->Enzyme_Assay Pathway_Analysis Signaling Pathway Analysis Enzyme_Assay->Pathway_Analysis

Caption: A generalized workflow for the synthesis and biological evaluation of benzimidazole analogs.

Conclusion

The this compound scaffold represents a versatile platform for the development of new therapeutic agents. Structure-activity relationship studies indicate that modifications at the N1 position of the benzimidazole ring and the aminomethyl nitrogen can significantly modulate the biological activity of these compounds. Further optimization of this scaffold, guided by the comparative data and experimental protocols outlined in this guide, holds promise for the discovery of potent and selective drug candidates for a range of diseases.

References

Mechanism of Action for 1-(6-methyl-1H-benzimidazol-2-yl)methanamine Remains Uncharacterized in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases reveals a significant gap in the understanding of the precise mechanism of action for the compound 1-(6-methyl-1H-benzimidazol-2-yl)methanamine. While the broader benzimidazole scaffold is known for a wide array of pharmacological activities, specific experimental data detailing the molecular target and signaling pathway of this particular derivative are not currently available in the public domain.

The benzimidazole core structure is a well-recognized pharmacophore, with various derivatives exhibiting a range of biological effects, including antimicrobial, antiviral, and anticancer properties. This versatility stems from the ability of the benzimidazole ring system to interact with a multitude of biological targets. However, the specific substitutions on the benzimidazole ring profoundly influence the compound's activity, making it impossible to extrapolate a precise mechanism for this compound from the general activities of the chemical class.

Efforts to retrieve experimental data, including binding assays, enzyme inhibition studies, or cellular signaling pathway analysis for this compound, did not yield any specific results. Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and a signaling pathway diagram, as requested, cannot be fulfilled at this time due to the absence of the necessary foundational research.

For researchers and drug development professionals interested in this compound, the current state of knowledge indicates that its pharmacological profile is yet to be elucidated. Future research would need to involve initial screening against a panel of biological targets to identify potential areas of activity. Following a confirmed hit, further detailed mechanistic studies would be required to characterize its mode of action.

Below is a generalized workflow that could be employed to investigate the mechanism of action of a novel compound like this compound.

G cluster_discovery Discovery & Initial Screening cluster_validation Hit Validation & Target Identification cluster_mechanism Mechanism of Action Elucidation cluster_output Output A Compound Synthesis This compound B High-Throughput Screening (e.g., Target-based or Phenotypic) A->B C Hit Confirmation & Dose-Response Analysis B->C D Target Deconvolution (e.g., Affinity Chromatography, Proteomics) C->D E In Vitro Validation (Binding Assays, Enzyme Kinetics) D->E F Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) E->F G In Vivo Model Testing F->G H Confirmed Mechanism of Action G->H

Caption: A generalized experimental workflow for determining the mechanism of action of a novel compound.

Without the foundational data from such a research workflow for this compound, any detailed guide would be purely speculative. Researchers are encouraged to perform primary screening and validation studies to uncover the therapeutic potential and mechanistic underpinnings of this compound.

Safety Operating Guide

Safe Disposal of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides a detailed protocol for the safe handling and disposal of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine, ensuring the protection of personnel and adherence to regulatory standards.

Immediate Safety and Hazard Information:

Hazard Assessment of Analogous Compounds
Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[2]
Skin Corrosion/IrritationCategory 1B / 2H314 / H315Causes severe skin burns and eye damage or causes skin irritation.[2][3]
Serious Eye Damage/IrritationCategory 1-Causes serious eye damage.[3][4]
Respiratory IrritationCategory 3H335May cause respiratory irritation.[3][5]

Immediate precautionary measures include the mandatory use of appropriate personal protective equipment (PPE), working in a well-ventilated area such as a chemical fume hood, and preventing the formation of dust and aerosols.[2][6]

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is essential for the safe disposal of this compound and associated waste.

Step 1: Personal Protective Equipment (PPE)

All personnel handling the compound must be equipped with the following PPE to prevent exposure:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[1]

  • Eye Protection: Tightly fitting safety goggles or a face shield.[1][2]

  • Lab Coat: A standard laboratory coat or chemical-impermeable apron.[1][2]

  • Respiratory Protection: If there is a risk of aerosolization or dust formation, a NIOSH-approved respirator should be used.[7]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]

  • Solid Waste: Collect dry chemical waste, including contaminated gloves, weigh boats, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and sealable hazardous waste container.

  • Original Containers: Whenever possible, unused or excess this compound should be disposed of in its original container, ensuring the cap is tightly sealed.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1][2]

Step 3: On-site Storage

Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.[2] This area should be away from incompatible materials such as strong oxidizing agents.[3][8]

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.[2]

  • Rinsing: Triple rinse the container with a suitable solvent (e.g., ethanol or isopropanol).

  • Rinsate Collection: The rinsate from this process is also considered hazardous waste and must be collected in the designated liquid hazardous waste container for proper disposal.[2]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. It is crucial to puncture or otherwise render the container unusable to prevent reuse.[2] Always confirm your institution's specific policies on empty container disposal.

Step 5: Final Disposal

The final disposal of all waste containing this compound must be conducted through a licensed hazardous waste disposal company.[1][6] Maintain records of waste disposal, including quantities, dates, and methods, as required by regulations.[9]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_final Final Disposal cluster_decon Container Decontamination A Assess Hazards & Review SDS (or data for analogous compounds) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is waste solid or liquid? B->C D Collect in designated SOLID hazardous waste container C->D Solid E Collect in designated LIQUID hazardous waste container C->E Liquid F Label container clearly: 'Hazardous Waste' + Chemical Name D->F E->F G Seal container tightly F->G H Store in secure, ventilated Satellite Accumulation Area G->H I Arrange for pickup by licensed hazardous waste contractor H->I J Document waste disposal I->J K Triple-rinse empty container with appropriate solvent L Collect rinsate as hazardous liquid waste K->L M Dispose of decontaminated container as non-hazardous waste (per institutional policy) K->M L->E

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert, dry substance and place it in an appropriate hazardous waste container.[8][10] Avoid generating dust.[6] Ensure the area is well-ventilated. Report all spills and exposures to your institution's Environmental Health and Safety (EHS) office.

References

Essential Safety and Operational Guide for 1-(6-methyl-1H-benzimidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment

Based on data from analogous compounds, 1-(6-methyl-1H-benzimidazol-2-yl)methanamine should be handled as a substance with the following potential hazards:

  • Skin, Eye, and Respiratory Irritation : May cause irritation upon contact with skin, eyes, or upon inhalation.[1][2]

  • Moderate Toxicity : Benzimidazole derivatives are generally considered to be of moderate toxicity.[1]

Personal Protective Equipment (PPE)

All personnel must be equipped with the following PPE before handling the compound.[1][2][3]

Protection TypeSpecificationStandard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Chemical-resistant gloves (Nitrile or other chemically resistant gloves are recommended). A standard laboratory coat must be worn.EN 374, AS/NZS 2161.10.1 or national equivalent for gloves.[1][2]
Respiratory Protection If handling fine powders or if there is a risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.NIOSH/MSHA or EN 149.[1][2]

Operational Plan: Handling Procedures

A systematic approach is essential for laboratory safety when handling this compound.

Workflow for Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decon Decontaminate Surfaces handling_dissolve->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation :

    • Ensure all required PPE is readily available and in good condition.[3]

    • Work within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Ensure an emergency eyewash station and safety shower are accessible.[4]

  • Handling :

    • Avoid the formation of dust and aerosols.[2]

    • When handling, do not eat, drink, or smoke.[2][5]

    • Keep the container tightly closed when not in use.[2][5]

  • Post-Handling :

    • Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) and absorbent materials.[1]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][5]

    • Contaminated work clothes should be laundered separately before reuse.[2]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1][4] This compound must be managed as hazardous chemical waste.[1]

Disposal Workflow

cluster_waste Waste Management waste_segregate Segregate Waste Streams (Solid, Liquid, Sharps) waste_collect Collect in Labeled, Sealed Hazardous Waste Containers waste_segregate->waste_collect waste_store Store in Designated, Ventilated, and Secure Area waste_collect->waste_store waste_dispose Arrange Pickup by Licensed Hazardous Waste Disposal Company waste_store->waste_dispose

Caption: Disposal workflow for this compound.

Waste Segregation and Collection

  • Solid Waste : Collect any spilled material or contaminated consumables (e.g., weigh paper, wipes, gloves) in a clean, dry, sealable, and appropriately labeled hazardous waste container.[1][2][4] Avoid generating dust during collection.[1]

  • Liquid Waste : Unused solutions containing the compound should be collected in a designated, labeled, and sealed waste container. Do not mix with incompatible wastes.[2][4][6] Under no circumstances should this compound be disposed of down the drain.[1]

  • Original Containers : If possible, unused or excess material should be disposed of in its original container.[1]

Container Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1][4]

  • Keep waste containers tightly sealed except when adding waste.[7]

Final Disposal

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.[1] Provide the EHS department with a complete inventory of the waste.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.